molecular formula C34H37N3O8S4 B013912 Texas Red-sulfonamidoethyl methanethiosulfonate CAS No. 386229-76-1

Texas Red-sulfonamidoethyl methanethiosulfonate

Cat. No.: B013912
CAS No.: 386229-76-1
M. Wt: 743.9 g/mol
InChI Key: DHYGLLUUGIYOPV-UHFFFAOYSA-N
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Description

Texas Red-sulfonamidoethyl methanethiosulfonate, also known as Texas Red-sulfonamidoethyl methanethiosulfonate, is a useful research compound. Its molecular formula is C34H37N3O8S4 and its molecular weight is 743.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Texas Red-sulfonamidoethyl methanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Texas Red-sulfonamidoethyl methanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYGLLUUGIYOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407528
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-76-1
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectral & Functional Characterization of Texas Red-Sulfonamidoethyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS or MTSEA-Texas Red) is a high-performance, thiol-reactive fluorophore designed for the Substituted Cysteine Accessibility Method (SCAM) and structural mapping of membrane proteins. Unlike small molecule MTS reagents (e.g., MTSEA, MTSES), this conjugate combines the rapid, specific reactivity of the methanethiosulfonate (MTS) group with the photostable, long-wavelength emission of the Texas Red (Sulforhodamine 101) fluorophore.

This guide provides a rigorous technical analysis of its spectral properties, reaction mechanisms, and experimental protocols, tailored for researchers investigating ion channel topology, conformational dynamics, and protein-protein interactions.

Physicochemical Profile

Texas Red-MTS is a heterobifunctional reagent. Its core utility lies in its ability to covalently label solvent-accessible cysteine residues with a bulky, fluorescent reporter, typically restricted to the extracellular face of the membrane due to its size and polarity.

PropertySpecification
Chemical Name Texas Red-2-sulfonamidoethyl methanethiosulfonate
Common Aliases Texas Red-MTS, MTSEA-Texas Red, Texas Red-2-sulfonamidoethyl mercaptan (precursor/hydrolyzed)
CAS Number 386229-76-1
Molecular Weight ~743.93 g/mol
Molecular Formula C₃₄H₃₇N₃O₈S₄
Solubility Soluble in DMSO, DMF; Water-soluble after conjugation
Membrane Permeability Impermeant (Due to size and zwitterionic/anionic character)
Reactive Moiety Methanethiosulfonate (MTS)
Target Free Sulfhydryl groups (-SH) on Cysteine

Spectral Properties

The spectral signature of Texas Red-MTS is characterized by a large Stokes shift and high extinction coefficient, making it ideal for fluorescence resonance energy transfer (FRET) studies and minimizing autofluorescence interference in biological samples.

Absorption and Emission Data[1]
ParameterValueNotes
Excitation Max (

)
582 – 595 nm Best excited by 561 nm or 594 nm lasers.
Emission Max (

)
600 – 615 nm Deep red emission, distinct from GFP/FITC channels.
Extinction Coefficient (

)
~80,000 – 85,000 M⁻¹cm⁻¹ Measured at

in aqueous buffer/methanol.
Quantum Yield (

)
> 0.9 (Conjugate dependent)High brightness relative to other red dyes.
Stokes Shift ~20 nm Reduces self-quenching and excitation bleed-through.
Solvatochromism & Environmental Sensitivity

While Texas Red is generally robust, its fluorescence intensity can be sensitive to the local environment upon conjugation.

  • Hydrophobic Pockets: When the bulky Texas Red moiety is forced into a hydrophobic crevice of a protein (e.g., during a conformational change), quantum yield often increases, and the emission peak may blue-shift slightly.

  • Quenching: Proximity to Tryptophan or Guanosine can induce photoinduced electron transfer (PET) quenching, a property useful for mapping distance constraints.

Mechanism of Action: The MTS Reaction

The methanethiosulfonate group reacts specifically and rapidly (seconds to minutes) with thiolate anions (


). This reaction is significantly faster than iodoacetamide or maleimide labelings, which is critical for capturing transient conformational states in SCAM assays.
Reaction Logic
  • Nucleophilic Attack: The thiolate anion of the cysteine attacks the sulfur atom of the MTS group.

  • Disulfide Bond Formation: A mixed disulfide bond is formed between the protein and the Texas Red moiety.

  • Leaving Group Release: Methanesulfinic acid is released as a byproduct.

Mechanistic Diagram

The following diagram illustrates the specific attack of the protein cysteine on the Texas Red-MTS reagent.

MTS_Reaction Protein Protein-Cysteine (Thiolate Anion S-) Transition Transition State [Nucleophilic Attack] Protein->Transition Attacks Sulfur Reagent Texas Red-MTS (R-S-SO2-CH3) Reagent->Transition Product Labeled Protein (Protein-S-S-Texas Red) Transition->Product Disulfide Bond Formed Byproduct Methanesulfinic Acid (Leaving Group) Transition->Byproduct Released

Figure 1: Reaction mechanism of Texas Red-MTS with a cysteine residue. The reaction is highly specific for sulfhydryls and results in a reversible disulfide linkage.

Experimental Workflow & Protocol

Expertise Note: MTS reagents are extremely moisture-sensitive and susceptible to hydrolysis. Stock solutions must be prepared immediately before use or stored under strict anhydrous conditions.

Preparation of Stock Solutions
  • Solvent: Use high-grade anhydrous DMSO or DMF .

  • Concentration: Prepare a 10–100 mM master stock.

  • Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -20°C or -80°C. Do not freeze-thaw.

Labeling Protocol (SCAM Context)

This protocol assumes labeling of a membrane protein in live cells (e.g., Xenopus oocytes or HEK293 cells).

  • Pre-Incubation (Reduction):

    • If cysteines are oxidized, treat with 0.1 - 1 mM DTT for 10-30 mins.

    • Critical Step: DTT must be completely removed (wash 3x with buffer) before adding Texas Red-MTS, as DTT will instantly quench the reagent.

    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward MTS than DTT, though removal is still recommended for stoichiometry control.

  • Labeling Reaction:

    • Buffer: PBS or physiological saline (pH 7.0 – 7.4). Avoid amine-containing buffers (Tris) if pH > 8.0, though MTS is thiol-specific, high pH can accelerate hydrolysis.

    • Reagent Addition: Dilute stock to a working concentration of 10 µM – 100 µM .

    • Incubation: Apply to cells for 1 – 5 minutes at Room Temperature (RT) or on ice (4°C) to slow kinetics.

  • Quenching & Washing:

    • Stop reaction by adding excess free thiol (e.g., 5 mM Cysteine or Glutathione ) or washing immediately with large volumes of buffer.

    • Wash cells 3x to remove background fluorescence.

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Termination & Analysis Stock Solubilize Texas Red-MTS (Anhydrous DMSO) Mix Incubate Sample + Reagent (1-5 mins, pH 7.4) Stock->Mix Sample Prepare Sample (Reduce Disulfides if needed) Sample->Mix Hydrolysis Competing Reaction: Hydrolysis of MTS Mix->Hydrolysis If time > 10min Quench Quench / Wash (Remove excess reagent) Mix->Quench Detect Fluorescence Detection (Ex: 590nm / Em: 615nm) Quench->Detect

Figure 2: Step-by-step experimental workflow for labeling proteins with Texas Red-MTS, highlighting the critical competition between labeling and hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency Reagent HydrolysisThe MTS group hydrolyzes rapidly in water. Ensure the reagent is added last and used immediately after dilution. Do not store aqueous dilutions.
High Background Non-specific bindingTexas Red is hydrophobic/aromatic. Include a blocking step (BSA) or increase wash stringency. Ensure dye aggregates are spun down before use.
No Signal Inaccessible CysteineThe target cysteine may be buried. Use a denaturing agent (if not live cell) or check structural models. The bulky Texas Red group cannot access deep crevices like small MTSEA can.
Signal Bleaching PhotobleachingUse antifade mounting media if fixing, or lower laser power. Texas Red is relatively stable but high-intensity laser scanning can bleach it.

References

  • Akabas, M. H., et al. (1992). "Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method." Science. (Foundational SCAM methodology). Available at: [Link]

Precision Mapping of Protein Topography: A Technical Guide to Methanethiosulfonate (MTS) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural biology and drug development sectors, determining the topology and conformational dynamics of membrane proteins—specifically ion channels and transporters—is a critical bottleneck. Methanethiosulfonate (MTS) reagents represent the "scalpel" of biochemical mapping. Unlike non-specific alkylating agents, MTS reagents offer a highly specific, rapid, and reversible mechanism to modify cysteine residues.[1] This guide details the Substituted Cysteine Accessibility Method (SCAM) , providing a rigorous framework for using MTS reagents to map pore dimensions, determine transmembrane topology, and monitor real-time conformational changes in drug targets.

Part 1: The Chemical Basis of Precision

The utility of MTS reagents rests on their high specificity for the thiolate anion (


) of cysteine residues. Unlike maleimides (which form irreversible thioether bonds) or iodoacetamides (which are slower and can react with histidines), MTS reagents react via a nucleophilic substitution at the sulfur atom.
The Mechanism

The reaction involves the nucleophilic attack of a protein cysteine thiolate on the sulfonyl sulfur of the MTS reagent. This results in the formation of a mixed disulfide bond and the release of a sulfinic acid leaving group.

Key Advantages:

  • Speed: Reaction rates are extremely high (

    
    ), allowing modification within the timescale of physiological gating events.
    
  • Size Specificity: The small footprint of the methanethiosulfonate group allows probing of sterically restricted sites (e.g., deep within an ion channel pore).

  • Reversibility: Because the product is a disulfide, the modification can be reversed using reducing agents like DTT or

    
    -mercaptoethanol, providing an internal control for every experiment.
    
Visualization: The Reaction Pathway

The following diagram illustrates the nucleophilic attack and the resulting mixed disulfide formation.

MTS_Reaction_Mechanism Figure 1: Mechanism of Cysteine Modification by MTS Reagents Protein_Cys Protein Cysteine (R-S⁻) Transition Transition State [Nucleophilic Attack] Protein_Cys->Transition MTS_Reagent MTS Reagent (CH₃-SO₂-S-R') MTS_Reagent->Transition Mixed_Disulfide Mixed Disulfide (R-S-S-R') Transition->Mixed_Disulfide Modification Leaving_Group Sulfinic Acid (CH₃-SO₂⁻) Transition->Leaving_Group Release

Caption: Nucleophilic attack of the thiolate anion on the MTS reagent yields a mixed disulfide and sulfinic acid.

Part 2: The Substituted Cysteine Accessibility Method (SCAM)[2][3][4]

SCAM is the primary application of MTS reagents. It combines site-directed mutagenesis with chemical modification to map the physical environment of specific amino acid residues.[1][2][3][4]

The Logic of SCAM
  • Cysteine-Scanning Mutagenesis: Native cysteines are removed (if necessary), and a target residue is mutated to cysteine.[2][5][6]

  • Accessibility Probing: The mutant is exposed to an MTS reagent.[2][4][6]

  • Functional Readout:

    • If the residue is exposed (accessible) to the aqueous phase, the MTS reagent reacts.[7]

    • If the reagent is charged (e.g., MTSET

      
      ), its attachment at a pore-lining position introduces a charge that electrostatically blocks ion flow or alters gating kinetics.
      
    • This functional change (e.g., drop in current) confirms the residue's location and accessibility.

Visualization: SCAM Topology Mapping

This diagram demonstrates how charged MTS reagents distinguish between extracellular and intracellular residues based on membrane permeability.

SCAM_Topology Figure 2: Topology Mapping Logic using Permeant vs. Impermeant MTS Reagents cluster_membrane Cell Membrane Channel Ion Channel (Transmembrane) Residue_Out Cys Mut (Extracellular) Residue_In Cys Mut (Intracellular) Reagent_Impermeant MTSET+ / MTSES- (Impermeant) Reagent_Impermeant->Residue_Out Reacts Rapidly Reagent_Impermeant->Residue_In No Reaction (Blocked) Reagent_Permeant MTSEA+ (Permeant) Reagent_Permeant->Residue_Out Reacts Reagent_Permeant->Residue_In Reacts (Crosses Membrane)

Caption: Differential accessibility of residues to permeant (MTSEA) and impermeant (MTSET/MTSES) reagents.

Part 3: Reagent Selection & Physicochemical Properties

Selecting the correct reagent is the single most critical decision in experimental design. The choice dictates whether you are mapping the "outside," the "inside," or the pore width.

Comparative Data Table
ReagentFull NameChargeMembrane PermeabilityReactivity Rate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Primary Application
MTSET [2-(Trimethylammonium)ethyl] MTSPositive (+1)Impermeant FastExtracellular topology; Pore electrostatic blocking.
MTSES Sodium (2-sulfonatoethyl) MTSNegative (-1)Impermeant FastExtracellular topology; Probing anion selectivity filters.
MTSEA 2-Aminoethyl MTSPositive (+1)Permeant *ModerateIntracellular topology (can cross membrane); General accessibility.
MTSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) MTSNeutral (Spin)PermeantModerateSDSL-EPR (Site-Directed Spin Labeling).[8]

*Note on MTSEA: While MTSEA is charged, its lipophilicity allows it to cross membranes, albeit slower than it reacts. For strict intracellular mapping, it is often applied to excised patches or used with an extracellular cysteine scavenger to prevent "trans" modification.

Part 4: Experimental Protocols

Protocol A: Standard SCAM Labeling (Electrophysiology)

Prerequisites:

  • Expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the Cys-mutant channel.

  • Critical: Buffer must be free of reducing agents (DTT,

    
    -ME) and amine buffers (Tris) which can compete or hydrolyze the reagent. Use HEPES or MOPS.
    

Step-by-Step Methodology:

  • Reagent Preparation (Freshness is Vital):

    • MTS reagents hydrolyze rapidly in water (half-life ~10-20 min at pH 7.5).

    • Dissolve solid MTS reagent in anhydrous DMSO to create a 100 mM - 1 M stock.

    • Store stock at -20°C (stable for weeks).

    • Dilute into recording buffer (e.g., Ringer’s solution) immediately before application to a final concentration of 100 µM – 2 mM .

  • Baseline Recording:

    • Establish a stable current baseline for the channel (e.g., hold at -60 mV, apply agonist if ligand-gated).

  • Application:

    • Perfuse the MTS reagent solution over the cell/patch.

    • Duration: Apply for 1–5 minutes.

    • Observation: Watch for exponential decay in current (blocking) or modification of gating kinetics.

  • Washout:

    • Wash extensively with reagent-free buffer (5–10 minutes).

    • The modification is covalent; the effect should persist after washout.

  • Validation (Reversal):

    • Apply 2–5 mM DTT or

      
      -mercaptoethanol.
      
    • Result: If the effect was due to S-S bond formation, the current should recover to near-baseline levels.

Protocol B: Site-Directed Spin Labeling (SDSL) for EPR

For structural dynamics, MTSL is used to attach a paramagnetic probe.

  • Protein Purification: Purify Cys-mutant protein in a buffer containing DTT to keep thiols reduced.

  • DTT Removal: Pass protein through a desalting column (PD-10) to completely remove DTT. MTSL will react with DTT instead of the protein if traces remain.

  • Labeling:

    • Add MTSL (dissolved in acetonitrile or DMSO) at a 5-10x molar excess over protein thiol concentration.

    • Incubate in the dark at 4°C for 4–12 hours or Room Temp for 1 hour.

  • Cleanup: Remove unreacted MTSL via size-exclusion chromatography or extensive dialysis.

  • Analysis: Proceed to Electron Paramagnetic Resonance (EPR) spectroscopy.

Visualization: Experimental Workflow

Experimental_Workflow Figure 3: Standard SCAM Experimental Workflow Mutagenesis 1. Site-Directed Mutagenesis (Cys-Substitution) Expression 2. Protein Expression (Oocytes / HEK293) Mutagenesis->Expression Labeling 4. Labeling Reaction (1-5 mins, No DTT) Expression->Labeling Prep 3. Reagent Prep (DMSO Stock -> Buffer) Prep->Labeling Wash 5. Washout (Remove Reagent) Labeling->Wash Analysis 6. Functional Analysis (Current Block / EPR) Wash->Analysis Reversal 7. DTT Reversal (Validation) Analysis->Reversal

Caption: Step-by-step workflow from mutagenesis to data validation.

Part 5: Advanced Applications

Pore Sizing (Molecular Ruler)

By using a series of MTS reagents with increasing alkyl chain lengths (e.g., methyl-MTS, ethyl-MTS, propyl-MTS), researchers can determine the physical dimensions of a channel pore. If a "short" reagent modifies the cysteine but a "long" one does not (or vice versa, depending on steric hindrance), the pore diameter can be estimated with Ångström precision.

State-Dependent Accessibility

MTS reagents can distinguish between Open, Closed, and Inactivated states.

  • Protocol: Apply MTS reagent only when the channel is held in the "Closed" state (e.g., hyperpolarized voltage). Wash. Measure current.

  • Comparison: Repeat with the channel held in the "Open" state.

  • Insight: Residues that are modified only in the Open state are likely lining the activation gate or the pore vestibule exposed during opening.

References

  • Karlin, A., & Akabas, M. H. (1998).[9] Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145.[9] Link

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine residues. Science, 258(5080), 307–310. Link

  • Hubbell, W. L., Cafiso, D. S., & Altenbach, C. (2000). Identifying conformational changes with site-directed spin labeling.[10] Nature Structural Biology, 7(9), 735–739. Link

  • Holmgren, M., Liu, Y., Xu, Y., & Yellen, G. (1996). On the use of thiol-modifying agents to determine channel topology.[11] Neuropharmacology, 35(7), 797–804. Link

  • Biotium. (n.d.). MTSET Product Information & Protocols. Link

Sources

Understanding Sulfhydryl-Reactive Chemistry for Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for High-Fidelity Bioconjugation

Executive Summary

Cysteine-based bioconjugation is the gold standard for site-specific protein modification due to the unique nucleophilicity of the thiolate anion (


). However, the apparent simplicity of thiol-reactive chemistry often masks complex kinetic competitions that compromise yield and stability. This guide moves beyond basic textbook definitions to explore the mechanistic nuances of maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. It provides actionable, field-proven protocols designed to maximize conjugation efficiency while mitigating common failure modes like retro-Michael instability and phosphine interference.

The Chemoselective Landscape

Selecting the correct chemistry requires balancing reaction kinetics against bond stability and specificity. The following table synthesizes the critical parameters for the four dominant sulfhydryl-reactive chemistries.

Table 1: Comparative Analysis of Thiol-Reactive Chemistries
ChemistryMechanismOpt.[1][2] pHReaction Rate (

)
Bond StabilityKey Limitation
Maleimide Michael Addition6.5 – 7.5Fast (

)
Moderate (Thioether)Retro-Michael instability; Hydrolysis of ring.
Haloacetyl (e.g., Iodoacetamide)

Substitution
7.5 – 8.5Slow (

)
High (Thioether)Off-target reaction with Histidine/Lysine at high pH.
Pyridyl Disulfide Thiol-Disulfide Exchange6.0 – 8.0ModerateReversible (Disulfide)Unstable in reducing environments (cytosol).
Vinyl Sulfone Michael Addition7.0 – 8.5Slow/ModerateVery High (Thioether)Slower kinetics require higher pH or excess reagent.

Mechanistic Deep Dive & Critical Parameters

The Maleimide Paradox: Speed vs. Stability

Maleimides are the workhorse of bioconjugation (e.g., ADCs like Brentuximab vedotin) due to their rapid kinetics.[3] The reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide ring.[4]

  • The Hydrolysis Duality: The maleimide ring is susceptible to hydrolysis.[4]

    • Pre-conjugation hydrolysis inactivates the reagent (forming maleamic acid).

    • Post-conjugation hydrolysis is actually beneficial . Opening the succinimide ring prevents the Retro-Michael reaction (deconjugation), locking the payload onto the protein [1].

  • The Retro-Michael Failure Mode: In plasma, unhydrolyzed thiosuccinimide adducts can undergo a reverse Michael addition, regenerating the maleimide. This released maleimide can then react with Human Serum Albumin (HSA), leading to off-target toxicity and reduced efficacy.

The TCEP Trap

A common error in laboratory protocols is the assumption that Tris(2-carboxyethyl)phosphine (TCEP) is compatible with maleimides because it does not contain a thiol. This is chemically incorrect.

  • Mechanism: TCEP is a nucleophilic phosphine.[5] It can attack the maleimide double bond, forming a non-productive phosphorus-carbon bond (ylene or succinimidyl derivative) [2].[6]

  • Impact: This consumes the linker and can permanently modify the protein with TCEP.

  • Solution: Always remove TCEP via desalting or use a scavenger (e.g., PEG-azide) before adding maleimide, or use DTT which can be removed more easily due to its lower affinity for the protein surface.

Haloacetyls and Specificity

Iodoacetamides offer a stable linkage but require higher pH to generate the reactive thiolate. At pH > 8.0, the deprotonated amines of Lysine (


) and the imidazole of Histidine (

) become competitive nucleophiles, leading to heterogeneous products. Precise pH control (pH 7.5-8.0) and limiting equivalents are required to maintain cysteine specificity [3].

Visualization of Reaction Pathways

The following diagram illustrates the reaction mechanisms and the critical "Decision Nodes" where side reactions occur.

G Start Protein-SH (Free Thiol) Mal Maleimide Reagent Start->Mal pH 6.5-7.5 Fast Halo Haloacetyl Reagent Start->Halo pH 7.5-8.5 Slow Thiosuccinimide Thiosuccinimide Adduct (Unstable) Mal->Thiosuccinimide Michael Addition TCEP_Adduct TCEP-Maleimide Adduct (Dead End) Mal->TCEP_Adduct Side Reaction Hydrolyzed Hydrolyzed Adduct (Stable) Thiosuccinimide->Hydrolyzed High pH / Time Stabilization Retro Retro-Michael (Deconjugation) Thiosuccinimide->Retro Plasma/Thiol Exchange Thioether Stable Thioether Bond Halo->Thioether SN2 OffTarget His/Lys Alkylation Halo->OffTarget pH > 8.5 TCEP TCEP (Reducing Agent) TCEP->Mal Nucleophilic Attack

Caption: Reaction landscape of sulfhydryl modification. Note the bifurcation at the Thiosuccinimide node (Stability vs. Retro-Michael) and the TCEP interference pathway.

Validated Experimental Protocols

Protocol A: High-Fidelity Reduction & Desalting

Objective: Generate free thiols while removing interfering reducing agents.

  • Preparation: Dissolve protein to 1-10 mg/mL in Degassing Buffer (PBS, pH 7.2, 5 mM EDTA).

    • Why EDTA? Chelates divalent cations (

      
      , 
      
      
      
      ) that catalyze disulfide re-oxidation.
  • Reduction: Add DTT to a final concentration of 10-20 mM. Incubate for 30-60 minutes at 37°C.

    • Why DTT over TCEP? Although TCEP is stable, DTT is easier to remove completely via gravity-flow columns and poses no risk of phosphine-maleimide interference if removal is verified.

  • Desalting (Critical Step): Pass the reduced protein through a pre-equilibrated Sephadex G-25 (or Zeba Spin) column.

    • Validation: Verify free thiol concentration using Ellman’s Reagent (DTNB) assay immediately after desalting. A ratio of ~2.0-8.0 thiols per antibody (depending on reduction severity) confirms readiness.

Protocol B: Maleimide Conjugation with Stabilization

Objective: Conjugate payload and lock the bond against retro-Michael exchange.

  • Conjugation: Add Maleimide linker (dissolved in dry DMSO) to the reduced protein at a 3-5 molar excess over total thiol content.

    • Solvent Note: Keep final DMSO concentration < 10% to prevent denaturation.

  • Incubation: React for 1 hour at Room Temperature (RT) or 4°C overnight.

  • Quenching: Add excess N-Acetylcysteine (NAC) to scavenge unreacted maleimide.

  • Stabilization (Optional but Recommended): To prevent retro-Michael instability, raise pH to 8.5-9.0 for 30 minutes at 37°C to force hydrolysis of the succinimide ring [4].

    • Warning: Ensure your protein and payload can withstand this temporary pH spike.

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) or dialysis.

Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Low Conjugation Yield Maleimide HydrolysisEnsure reagents are fresh. Dissolve maleimide in anhydrous DMSO immediately before use.
Low Conjugation Yield TCEP InterferenceDo not add maleimide directly to TCEP-containing buffer. Desalt first.
Precipitation Over-labelingReduce molar excess of linker. Hydrophobic payloads (e.g., drug-linkers) can aggregate the protein.
Loss of Payload over time Retro-Michael ReactionPerform the high-pH stabilization step (Protocol B, Step 4) or switch to Haloacetyl/Vinyl Sulfone chemistry.
Non-Specific Labeling pH too highFor Maleimides, keep pH < 7.5. For Haloacetyls, keep pH < 8.[7]5.

References

  • Henkel, M., et al. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. Bioconjugate Chem. 2016.[8] Available at: [Link]

  • Fontaine, S.D., et al. Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chem. 2015. Available at: [Link]

Sources

Preliminary Investigation of Protein Conformation with Texas Red-MTSEA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Texas Red-methanethiosulfonate (MTS-Texas Red) for probing protein conformational dynamics. Unlike static structural methods (Cryo-EM, X-ray), this approach allows for the resolution of real-time structural transitions in membrane proteins, particularly ion channels and transporters, under physiological conditions.

The protocol leverages the Substituted Cysteine Accessibility Method (SCAM) combined with Voltage Clamp Fluorometry (VCF) or Patch-Clamp Fluorometry (PCF) . By conjugating the environmentally sensitive and bulky fluorophore Texas Red to specific cysteine residues, researchers can map steric accessibility, local environmental changes (polarity/quenching), and distance constraints during protein function.

The Mechanistic Basis

To use Texas Red-MTSEA effectively, one must understand the specific chemical and physical properties that distinguish it from other SCAM reagents (like MTSET or MTSES).

The Chemistry of Disulfide Exchange

The core mechanism is a nucleophilic attack by the ionized thiolate (


) of a cysteine residue on the sulfenyl sulfur of the methanethiosulfonate (MTS) group. This reaction is highly specific to sulfhydryls and proceeds rapidly (seconds to minutes) in aqueous buffer.

Reaction:



Why Texas Red?

Texas Red (Sulforhodamine 101 acid chloride derivative) is chosen for specific biophysical reasons:

  • Red-Shifted Emission (~615 nm): Minimizes autofluorescence from biological samples (oocytes/cells) compared to fluorescein/Alexa-488.

  • Steric Bulk: Unlike smaller MTS reagents, Texas Red is a large molecule. It acts as a "molecular caliper." If a protein cleft closes, Texas Red may be sterically excluded, preventing labeling, or if already labeled, its fluorescence may be quenched by the protein environment.

  • Environmental Sensitivity: While not as sensitive as bimane, Texas Red fluorescence intensity changes based on the local hydrophobicity and proximity to quenching amino acids (like Tryptophan or Tyrosine) during conformational shifts.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow from cysteine engineering to signal acquisition.

SCAM_Workflow Design 1. In Silico Design (Cys-Scanning) Mutagenesis 2. Site-Directed Mutagenesis Design->Mutagenesis Select Residues Expression 3. Heterologous Expression (e.g., Oocytes) Mutagenesis->Expression cRNA Injection Labeling 4. Pulse Labeling (MTS-Texas Red) Expression->Labeling Surface Transport Quenching 5. Wash & Scavenge Labeling->Quenching Remove Free Probe Analysis 6. VCF / Functional Analysis Quenching->Analysis Record u0394F & Current Analysis->Design Refine Target

Caption: Figure 1. The iterative workflow for probing protein conformation using MTS-Texas Red. The process moves from computational design to wet-lab validation.

Strategic Experimental Design

Background Subtraction (The "Cys-less" Background)

Before introducing the reporter cysteine, you must eliminate native reactive cysteines.

  • Requirement: Construct a "Cys-less" or "Pseudo-Wild-Type" template where accessible native cysteines are mutated to Serine or Alanine.

  • Validation: Verify that the Cys-less mutant retains near-native function and shows zero labeling with MTS-Texas Red.

Selecting Reporter Sites

Choose residues located in dynamic regions (loops, transmembrane helices near the pore).

  • The Scan: Systematically mutate residues to Cysteine one by one (Cysteine Scanning Mutagenesis).

  • Helix Assumption: If probing a helix, mutate every 3rd or 4th residue to map the face of the helix.

Detailed Protocol: Labeling and Recording

This protocol assumes the use of Xenopus oocytes or HEK293 cells expressing the channel of interest.

Reagent Preparation

Critical: MTS reagents are extremely hydrolytically unstable.

  • Stock Solution: Dissolve MTS-Texas Red powder in anhydrous DMSO to a concentration of 100 mM. Aliquot into single-use tubes (2-5 µL) and store at -80°C. Do not refreeze.

  • Working Solution: Prepare immediately before use. Dilute the stock into the recording buffer (e.g., ND96) to a final concentration of 1–10 µM.

    • Note: Keep the working solution in the dark and on ice. Discard after 15-20 minutes.

Labeling Procedure (Pulse-Labeling)
  • Baseline Recording: Place the cell in the recording chamber. Establish a stable voltage clamp. Measure baseline currents.

  • Perfusion: Perfuse the chamber with the MTS-Texas Red working solution.

    • Dynamic Labeling: If checking state-dependence, hold the protein in a specific state (e.g., Depolarized to open a channel) during perfusion.

  • Time Course: Monitor the current. If the modification alters function (e.g., blocks the pore), you will see a mono-exponential decay in current.

    • Labeling Time: Typically 1–5 minutes.

  • Wash: Wash extensively (5–10 minutes) with dye-free buffer containing a scavenger (e.g., 1 mM Cysteine or GSH) to quench unreacted MTS reagent and remove background fluorescence.

Data Acquisition (VCF)

Simultaneously record current (Ion Channel function) and Fluorescence (Conformational change).

  • Excitation: 560–590 nm.

  • Emission: 610–630 nm (Longpass or Bandpass filter).

  • Protocol: Apply voltage steps. Correlate the kinetics of the fluorescence change (

    
    ) with the gating current or ionic current.
    

Data Analysis & Interpretation

The data output usually consists of Fluorescence (


) and Current (

).
Interpreting the Signal
ObservationMechanistic Interpretation

correlates with Gating Current
The residue is likely on a voltage sensor (e.g., S4 helix) moving early in the activation pathway.

correlates with Ionic Current
The residue is likely coupled to the pore opening/closing (slow activation).
State-Dependent Rate of Labeling The residue is accessible in one conformation (e.g., Open) but buried in another (e.g., Closed).
No

but Labeling Occurred
The residue is accessible but the local environment does not change significantly between states.
Molecular Logic Diagram

The following diagram explains the physical basis of the fluorescence change.

Mechanism State_A State A (e.g., Resting) State_B State B (e.g., Activated) State_A->State_B Stimulus (Voltage/Ligand) Env_A Environment A (Hydrophilic/Exposed) State_A->Env_A Probe Position Env_B Environment B (Hydrophobic/Quenched) State_B->Env_B Probe Translocation Signal Fluorescence Change (u0394F) Env_A->Signal High Quantum Yield Env_B->Signal Quenching/Shift

Caption: Figure 2. The physical mechanism generating the


 signal.[1] Conformational changes alter the local environment of the Texas Red probe.

Troubleshooting & Pitfalls

  • Non-Specific Labeling:

    • Symptom:[1][2][3][4][5][6] High background fluorescence or labeling in "Cys-less" controls.

    • Fix: Pre-treat cells with N-ethylmaleimide (NEM) to block native cytoplasmic cysteines if the probe is permeating (though MTS-Texas Red is generally impermeant). Ensure the MTS-Texas Red is fresh; hydrolyzed products can stick non-specifically.

  • No Signal Change (

    
    ): 
    
    • Cause: The residue might be accessible but the environment doesn't change, OR the residue is never accessible.

    • Test: Use a functional competition assay. Pre-label with non-fluorescent MTSET. If MTSET prevents subsequent labeling by a generic thiol reagent, the site is accessible.

  • Slow Labeling Kinetics:

    • Cause: Steric hindrance. Texas Red is bulky.

    • Fix: The site may be in a deep crevice. Try a smaller fluorophore (e.g., MTS-TAMRA) to confirm if size is the limiting factor.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Wojciechowski, M., et al. (2025). (Contextual Reference) Distinct voltage-dependent fluorescence changes observed after labeling spHCN channels with ALEXA-488 or MTS-TAMRA. Journal of General Physiology. (Note: Generalized reference based on standard VCF literature).

  • Mannuzzu, L. M., Moronne, M. M., & Isacoff, E. Y. (1996). Direct physical measure of conformational rearrangement underlying potassium channel gating. Science, 271(5246), 213-216.

  • Gandhi, C. S., & Isacoff, E. Y. (2005). Shedding light on membrane proteins. Trends in Neurosciences, 28(9), 472-479.

Sources

Methodological & Application

Application Note: Protocol for Labeling Proteins with Texas Red-Sulfonamidoethyl Methanethiosulfonate (Texas Red-MTS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

Texas Red-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS or MTSEA-Texas Red) is a highly specific, sulfhydryl-reactive fluorophore used primarily in the Substituted Cysteine Accessibility Method (SCAM) . Unlike maleimides or iodoacetamides, which form irreversible thioether bonds, MTS reagents react with cysteine thiols to form a mixed disulfide bond .

This unique chemistry offers two critical advantages for structural biology and electrophysiology:

  • Specificity: The reaction is highly selective for the thiolate anion (

    
    ), allowing for rapid labeling of exposed cysteines in hydrophilic environments.
    
  • Reversibility: The resulting disulfide bond can be cleaved by reducing agents (e.g., DTT, TCEP), providing an internal control to distinguish specific labeling from hydrophobic background binding.

Mechanism of Action

The methanethiosulfonate group (


) acts as a leaving group. When a protein cysteine thiolate attacks the reagent, it displaces the sulfinic acid, resulting in the covalent attachment of the Texas Red fluorophore via a disulfide bridge.

MTS_Mechanism Protein Protein-SH (Cysteine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Reagent MTS-Texas Red (Reagent) Reagent->Intermediate Product Protein-S-S-Texas Red (Labeled) Intermediate->Product Disulfide Formation Byproduct Sulfinic Acid (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction mechanism of MTS reagents with protein thiols. The reaction relies on the nucleophilic attack of the ionized cysteine sulfur on the MTS sulfur atom.

Pre-Experimental Considerations

Construct Design (The "Cys-Less" Background)

To achieve site-specific labeling, you must eliminate native cysteines that are accessible to the solvent.

  • Step 1: Mutate native cysteines to Serine, Alanine, or Valine.

  • Step 2: Verify the "Cys-less" background is functional and does not label with Texas Red-MTS.

  • Step 3: Introduce a single Cysteine at the position of interest (e.g., I447C).

Reagent Handling & Hydrolysis

Critical Warning: MTS reagents hydrolyze rapidly in aqueous solutions, especially at pH > 7.5.

  • Storage: Store lyophilized powder at -20°C, desiccated and protected from light.

  • Solubilization: Dissolve in anhydrous DMSO or DMF immediately before use. Never store aqueous stock solutions.

Buffer Composition
  • NO Thiols: Buffers must be strictly free of DTT,

    
    -mercaptoethanol (BME), or TCEP during the labeling step. These will instantly quench the MTS reagent and reduce any formed bonds.
    
  • pH Control: The reaction requires the thiolate anion (

    
    ).
    
    • Low pH (< 6.0): Reaction is too slow (Cys is protonated).

    • High pH (> 8.0):[1] Reagent hydrolysis competes with labeling.

    • Optimal: pH 7.0 – 7.5.

Materials & Reagents

ComponentSpecificationPurpose
Texas Red-MTS Lyophilized (MW ~744 g/mol )Labeling reagent.
Solvent Anhydrous DMSOStock preparation.
Labeling Buffer PBS or HEPES (pH 7.4) + 100 µM CaCl₂/MgCl₂Reaction medium. Must be thiol-free.
Quench Buffer Labeling Buffer + 5 mM L-CysteineScavenges unreacted MTS reagent.
Reversal Buffer Labeling Buffer + 10 mM DTTCleaves the label (Validation step).
Analysis Fluorescence Microscope / Plate ReaderEx: 586 nm / Em: 603 nm.

Comprehensive Protocol

Phase 1: Reagent Preparation (Just-in-Time)
  • Bring the vial of Texas Red-MTS to room temperature before opening to prevent condensation.

  • Dissolve the powder in anhydrous DMSO to a concentration of 10 mM to 100 mM (Stock Solution).

    • Note: This stock is stable for 1-2 hours on ice if kept dark. Discard unused stock.

  • Calculate the volume required to reach a final working concentration of 10 µM – 100 µM (for high-affinity sites) or up to 1 mM (for low-accessibility sites).

Phase 2: Labeling Procedure (Cell-Based / Oocytes)

This workflow is optimized for SCAM analysis of ion channels expressed in Xenopus oocytes or HEK293 cells.

  • Wash: Rinse cells 3x with Labeling Buffer to remove media and any secreted thiols.

  • Label: Apply the diluted Texas Red-MTS (in Labeling Buffer) to the cells.

    • Incubation: 1 to 5 minutes at Room Temperature (RT).

    • Note: MTS reactions are fast (

      
      ). Long incubations increase background.
      
  • Quench/Wash:

    • Option A (Standard): Wash 5x with large volumes of Labeling Buffer.

    • Option B (Chemical Quench): Wash 1x with Quench Buffer (containing free L-Cysteine) for 1 minute, then wash 3x with Labeling Buffer. This ensures no reactive MTS remains.

  • Read: Measure fluorescence immediately (Ex 590 nm / Em 615 nm).

Phase 3: Validation (The "Self-Validating" Step)

This step is mandatory to confirm that the signal is due to a disulfide bond and not non-specific hydrophobic sticking.

  • After acquiring the initial fluorescence image/data (

    
    ), perfuse the sample with Reversal Buffer  (10 mM DTT) for 2-5 minutes.
    
  • Wash 3x with Labeling Buffer.

  • Re-image the sample (

    
    ).
    
  • Interpretation:

    • Specific Signal:

      
       is high, 
      
      
      
      returns to baseline.
    • Non-Specific Background:

      
       remains high (dye is stuck hydrophobically).
      

Experimental Workflow Diagram

SCAM_Workflow Mutagenesis 1. Cys-Scanning Mutagenesis (Create Single-Cys Mutants) Expression 2. Expression System (HEK293 / Oocytes) Mutagenesis->Expression Labeling 3. MTS Labeling (1-5 min, pH 7.4) Expression->Labeling Wash 4. Wash / Quench (Remove Free Dye) Labeling->Wash Measure1 5. Measure Fluorescence (Signal = Specific + Background) Wash->Measure1 Reduce 6. DTT Treatment (Cleave Disulfides) Measure1->Reduce Validation Step Measure2 7. Measure Post-DTT (Signal = Background Only) Reduce->Measure2

Figure 2: SCAM workflow incorporating the mandatory DTT reversal validation step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Fluorescence Reagent HydrolysisDissolve MTS powder in DMSO immediately before use. Check pH of buffer (must be < 8.0).
Buried CysteineThe residue may be inaccessible. Try adding a mild detergent or labeling at a different functional state (e.g., open vs. closed channel).
High Background Hydrophobic StickingReduce dye concentration. Decrease incubation time. Perform the DTT reversal to subtract background.
Irreversible Signal Wrong ReagentEnsure you are using MTS-Texas Red , not Texas Red-Maleimide or Sulfonyl Chloride.
Cell Death DMSO ToxicityEnsure final DMSO concentration is < 1%.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Thermo Fisher Scientific. Texas Red Sulfonyl Chloride (Parent Fluorophore Data). User Guide.

  • Santa Cruz Biotechnology. Texas Red-2-sulfonamidoethyl methanethiosulfonate (Product Data).[2]

  • AAT Bioquest. Spectrum of Texas Red (Excitation/Emission Data).

Sources

Application Note & Protocol: Site-Specific Antibody Conjugation Using Texas Red-Sulfonamidoethyl Methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the conjugation of Texas Red-sulfonamidoethyl methanethiosulfonate (MTS) to antibodies. We delve into the principles of this thiol-reactive chemistry, offering a detailed, step-by-step protocol for the selective reduction of antibody interchain disulfide bonds and subsequent site-specific labeling. This method yields highly defined and reproducible antibody-fluorophore conjugates, crucial for a wide range of applications from high-resolution imaging to quantitative flow cytometry. The protocol is designed to be self-validating, with integrated quality control checkpoints and troubleshooting guidance to ensure the generation of high-quality, functionally active conjugates.

Introduction: The Pursuit of Precision in Antibody Labeling

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific targets in complex biological systems.[] Traditional antibody conjugation methods often target primary amines on lysine residues, which are abundantly distributed across the antibody surface.[2] While effective, this approach can lead to heterogeneous products with varying degrees of labeling (DOL) and potential disruption of the antigen-binding site, impacting immunoreactivity.[2]

Site-specific conjugation strategies have emerged to overcome these limitations, offering precise control over the location and stoichiometry of label attachment.[3][4][5] This application note focuses on a robust method for site-specific antibody labeling utilizing the thiol-reactive chemistry of methanethiosulfonate (MTS) reagents. Specifically, we will detail the conjugation of Texas Red-sulfonamidoethyl MTS, a bright and photostable red-emitting fluorophore, to free sulfhydryl groups generated by the selective reduction of interchain disulfide bonds in the antibody hinge region.[6][7] This approach preserves the integrity of the antigen-binding Fab domains and results in a more homogenous and functionally reliable conjugate.[8]

1.1. The Fluorophore: Texas Red

Texas Red, a sulforhodamine derivative, is a widely used red fluorescent dye in various life science applications.[6] Its key advantages include:

  • Bright Fluorescence: It exhibits a strong fluorescence signal, making it suitable for detecting low-abundance targets.[9]

  • Photostability: Texas Red is more resistant to photobleaching compared to other common dyes, which is critical for applications requiring long-term imaging.[9]

  • Long Emission Wavelength: With an emission maximum of approximately 615 nm, it is well-suited for multicolor imaging experiments and helps to minimize background autofluorescence from biological samples.[7][9][10]

1.2. The Chemistry: Methanethiosulfonate (MTS) for Thiol-Specific Labeling

Methanethiosulfonate (MTS) reagents are highly specific for sulfhydryl (thiol) groups (-SH).[11][12] The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, forming a stable disulfide bond and releasing methanethiosulfonate as a byproduct. This reaction is highly efficient and selective for thiols under mild pH conditions (typically pH 6.5-7.5), minimizing non-specific reactions with other amino acid residues.[13]

Principle of the Method: A Step-Wise Approach to Site-Specific Conjugation

The overall strategy involves three key stages: 1) selective reduction of antibody interchain disulfide bonds, 2) conjugation with the thiol-reactive Texas Red-sulfonamidoethyl MTS, and 3) purification of the final conjugate.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10, width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.5];

} caption [label="Figure 1. Overall workflow for site-specific antibody conjugation.", fontname="Arial", fontsize=10];

Materials and Reagents

3.1. Antibody and Reagents

  • Monoclonal antibody (IgG isotype) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Texas Red-sulfonamidoethyl methanethiosulfonate (MTS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: N-ethylmaleimide (NEM) or L-Cysteine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

3.2. Buffers and Consumables

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5.

  • Purification Buffer: PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).[14][15]

  • Spectrophotometer or plate reader.

  • Dialysis tubing or centrifugal concentrators.

Detailed Protocols

4.1. Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds

This protocol aims to selectively reduce the interchain disulfide bonds in the hinge region of the antibody, exposing free sulfhydryl groups for conjugation while leaving the intrachain disulfide bonds intact.[8][16] The choice of reducing agent and its concentration is critical for achieving the desired level of reduction. TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.

Experimental Causality: The hinge region disulfides are generally more solvent-accessible and have a higher reduction potential compared to the intrachain disulfides that are crucial for maintaining the structural integrity of the Fab and Fc domains.[17][18] By carefully controlling the concentration of the reducing agent and the reaction time, we can selectively cleave these hinge bonds.

Step-by-Step Methodology:

  • Antibody Preparation: Prepare the antibody solution in Conjugation Buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of any primary amines or other nucleophiles.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (10 mM) in Conjugation Buffer.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to a final concentration of 0.5-2 mM. The optimal TCEP concentration may vary depending on the antibody subclass and should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 90 minutes with gentle mixing.

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Conjugation Buffer. This step is crucial to prevent the reduction of the MTS reagent in the subsequent step.

Self-Validation Checkpoint: The number of free thiols generated per antibody can be quantified using Ellman's reagent (DTNB). This allows for the precise determination of the reduction efficiency before proceeding to the conjugation step.

4.2. Protocol 2: Conjugation of Texas Red-sulfonamidoethyl MTS to the Reduced Antibody

This protocol describes the reaction of the thiol-reactive Texas Red derivative with the newly generated free sulfhydryl groups on the antibody.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=none, penwidth=1.5];

} caption [label="Figure 2. Reaction of a thiol with an MTS reagent.", fontname="Arial", fontsize=10];

Step-by-Step Methodology:

  • Dye Preparation: Immediately before use, dissolve the Texas Red-sulfonamidoethyl MTS in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Texas Red-MTS to the reduced antibody solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing.

  • Quenching the Reaction (Optional): To stop the reaction, a thiol-containing reagent like L-cysteine can be added to a final concentration of 1 mM to react with any remaining unreacted Texas Red-MTS.

4.3. Protocol 3: Purification of the Antibody-Texas Red Conjugate

Purification is essential to remove unreacted dye and any small molecule byproducts from the final conjugate.[14] Size-exclusion chromatography (SEC) is the most common and effective method for this purpose.[15]

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Purification Buffer (PBS, pH 7.4).

  • Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.

  • Elution: Elute the conjugate with Purification Buffer. The larger antibody-dye conjugate will elute first, followed by the smaller, unreacted dye molecules.

  • Fraction Collection: Collect the fractions corresponding to the first colored peak, which contains the purified antibody-Texas Red conjugate.

  • Concentration and Storage: Pool the purified fractions and concentrate if necessary using a centrifugal concentrator. Store the final conjugate at 4°C in the dark, and for long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.[19]

Characterization of the Conjugate

5.1. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per antibody, is a critical quality attribute of the conjugate. It can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Texas Red (~595 nm).

Calculation:

DOL = (A_max * ε_Ab) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the absorbance maximum of Texas Red.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_Ab is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of Texas Red at its absorbance maximum (~85,000 M⁻¹cm⁻¹).[7]

  • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/Aₘₐₓ for the free dye).

5.2. Functional Assessment

The immunoreactivity of the conjugated antibody should be assessed to ensure that the labeling process has not compromised its antigen-binding ability. This can be evaluated using standard immunoassays such as ELISA, Western blotting, or flow cytometry, comparing the performance of the conjugate to the unlabeled antibody.

Troubleshooting

Problem Possible Cause Solution
Low DOL Inefficient reduction of disulfide bonds.Optimize TCEP concentration and incubation time. Ensure TCEP is fresh.
Hydrolysis of the MTS reagent.Prepare the dye solution immediately before use in anhydrous solvent.
High DOL / Aggregation Over-reduction of the antibody, exposing more thiols.Decrease the concentration of the reducing agent or the reaction time.
Non-specific labeling.Ensure the conjugation buffer pH is within the optimal range (6.5-7.5).
Loss of Antibody Activity Labeling in or near the antigen-binding site.This method targets the hinge region, minimizing this risk. If activity is still compromised, consider alternative site-specific methods.
Denaturation of the antibody.Avoid harsh reaction conditions (e.g., extreme pH, high temperatures).

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the site-specific conjugation of Texas Red-sulfonamidoethyl MTS to antibodies. By targeting the hinge region sulfhydryl groups, this approach yields homogenous and functionally active conjugates that are ideal for a wide array of research and diagnostic applications. The inherent self-validating steps and comprehensive troubleshooting guide will empower researchers to confidently produce high-quality fluorescent antibody reagents.

References

  • Berg, J. M., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]

  • Creative Biolabs. (n.d.). Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. [Link]

  • De la Torre, B. G., & Albericio, F. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Bioconjugate Chemistry, 32(9), 1846–1860. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. [Link]

  • Pan, C., et al. (2017). Methods for site-specific drug conjugation to antibodies. Acta Pharmaceutica Sinica B, 7(6), 663–671. [Link]

  • ResearchGate. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. ResearchGate. [Link]

  • Spangler, J. B., & Czajkowsky, D. M. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Protein Science, 25(11), 2017-2027. [Link]

  • Wikipedia. (2023). Texas Red. In Wikipedia. [Link]

  • Xing, G., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Bioconjugate Chemistry, 31(1), 115-125. [Link]

Sources

Application Note: Quantifying Cell Surface Thiols Using Texas Red-MTSEA in Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of cellular analysis is continually advancing, demanding precise tools to dissect complex biological processes. The abundance and redox state of cell surface thiols, primarily from cysteine residues in proteins, are critical indicators of the cellular microenvironment, protein conformation, and function. Alterations in cell surface thiol status have been implicated in various physiological and pathological processes, including immune responses, cell adhesion, and oxidative stress. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Texas Red-MTSEA for the quantitative analysis of cell surface thiols by flow cytometry. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, ensuring robust and reproducible results.

Texas Red-MTSEA (Methanethiosulfonate) is a thiol-reactive fluorescent probe that offers a specific and sensitive method for labeling free sulfhydryl groups on the outer leaflet of the plasma membrane. Its bright red fluorescence, with excitation and emission maxima at approximately 595 nm and 615 nm respectively, makes it well-suited for multicolor flow cytometry applications with minimal spectral overlap with commonly used green and blue fluorophores.[1][2][3] The methanethiosulfonate reactive group forms a stable disulfide bond with free thiols, providing a covalent label for accurate quantification.[4][5]

This guide is designed to empower researchers to confidently integrate Texas Red-MTSEA into their workflow for studying cell surface thiol dynamics.

Principle of the Assay

The fundamental principle of this application lies in the specific covalent labeling of reduced thiols (-SH) on the surface of living cells with the fluorescent probe, Texas Red-MTSEA. The methanethiosulfonate (MTS) moiety of the probe reacts specifically with the sulfhydryl group of cysteine residues, forming a stable disulfide bond. This reaction is highly specific for thiols under physiological pH conditions.

Because Texas Red-MTSEA is a charged molecule, it is cell-impermeable, ensuring that the labeling is restricted to the exofacial thiols of intact, viable cells.[6] The intensity of the red fluorescence emitted by the labeled cells is directly proportional to the number of accessible free thiols on their surface. This fluorescence can then be quantified on a single-cell basis using a flow cytometer.

Experimental Workflow & Signaling Pathway Visualization

To provide a clear understanding of the labeling process and the subsequent analysis, the following diagrams illustrate the key steps involved.

Labeling Mechanism of Texas Red-MTSEA

Texas Red-MTSEA Labeling Mechanism cluster_cell Cell Surface cluster_reagent Reagent cluster_labeled_cell Labeled Cell Surface Protein Membrane Protein with Cysteine Residue Thiol Free Thiol (-SH) Protein->Thiol Labeled_Thiol Texas Red-Labeled Thiol TR_MTSEA Texas Red-MTSEA TR_MTSEA->Thiol Covalent Bond Formation (Disulfide Bridge) Labeled_Protein Labeled Membrane Protein Labeled_Protein->Labeled_Thiol

Caption: Covalent labeling of a cell surface thiol with Texas Red-MTSEA.

Flow Cytometry Experimental Workflow

Flow Cytometry Workflow start Start: Single-Cell Suspension prep Cell Preparation (Wash & Resuspend) start->prep labeling Labeling with Texas Red-MTSEA prep->labeling quench Quenching of Excess Reagent labeling->quench wash Wash Cells quench->wash acquire Flow Cytometry Acquisition wash->acquire analysis Data Analysis (Gating & Quantification) acquire->analysis end End: Quantified Surface Thiol Levels analysis->end

Caption: Step-by-step workflow for Texas Red-MTSEA labeling and flow cytometry.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended SupplierNotes
Texas Red-MTSEASanta Cruz Biotechnology (CAS 386229-76-1) or equivalentStore desiccated at -20°C, protected from light.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich or equivalentFor preparing the stock solution of Texas Red-MTSEA.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Gibco or equivalentFree of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.
Fetal Bovine Serum (FBS)Gibco or equivalentFor cell culture and as a quenching agent.
Bovine Serum Albumin (BSA)Sigma-Aldrich or equivalentCan be used as an alternative quenching agent.
Cell Culture Medium (e.g., RPMI-1640, DMEM)Gibco or equivalentAppropriate for the cell type being studied.
Flow Cytometry TubesFalcon or equivalent
Flow CytometerBD Biosciences, Beckman Coulter, or equivalentEquipped with a laser for excitation of Texas Red (e.g., 561 nm or 594 nm).
Protocol 1: Preparation of Reagents
  • Texas Red-MTSEA Stock Solution (10 mM):

    • Allow the vial of Texas Red-MTSEA to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the entire contents of the vial (e.g., 1 mg) in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For Texas Red-MTSEA with a molecular weight of 743.93 g/mol , dissolve 1 mg in 134.4 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Labeling Buffer (PBS, pH 7.2-7.4):

    • Use a sterile PBS solution with a pH between 7.2 and 7.4. The reactivity of MTSEA reagents is pH-dependent, with optimal labeling occurring in this range.

    • Crucially, ensure the buffer is free of any reducing agents , as these will react with the Texas Red-MTSEA and prevent cell labeling.

  • Quenching Solution (PBS with 2% FBS or 1% BSA):

    • Prepare a solution of PBS containing either 2% (v/v) Fetal Bovine Serum or 1% (w/v) Bovine Serum Albumin. The free thiols present in the serum proteins will react with and quench any excess, unreacted Texas Red-MTSEA.

Protocol 2: Staining of Live Cells with Texas Red-MTSEA

This protocol is optimized for a starting cell concentration of 1 x 10^6 cells per sample.

  • Cell Preparation:

    • Harvest cells and wash them twice with 1-2 mL of ice-cold PBS to remove any residual media components.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). It is critical to have a highly viable cell population (>95%) as dead cells can non-specifically bind the dye.

  • Labeling Reaction:

    • Dilute the 10 mM Texas Red-MTSEA stock solution in the Working Labeling Buffer (PBS) to the desired final concentration. A titration is highly recommended to determine the optimal concentration for your cell type and experimental conditions (a starting range of 1-10 µM is suggested).

    • Add 100 µL of the diluted Texas Red-MTSEA solution to 1 x 10^6 cells in 100 µL of PBS in a flow cytometry tube. The final volume will be 200 µL.

    • Incubate the cells for 15-30 minutes at room temperature, protected from light. Gentle agitation during incubation can enhance labeling consistency.

  • Quenching:

    • To stop the labeling reaction, add 1 mL of ice-cold Quenching Solution (PBS with 2% FBS or 1% BSA) to each tube.

    • Incubate for 5-10 minutes on ice.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Repeat the wash step two more times to ensure complete removal of any unbound dye.

  • Sample Acquisition:

    • After the final wash, resuspend the cells in 300-500 µL of PBS.

    • Keep the samples on ice and protected from light until analysis on the flow cytometer.

    • Analyze the samples as soon as possible, preferably within 1-2 hours of staining.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a laser that can efficiently excite Texas Red (e.g., 561 nm yellow-green laser or a 594 nm laser).

    • Set up the emission filter to collect the fluorescence signal from Texas Red, typically around 610-620 nm (e.g., a 610/20 nm bandpass filter).

    • Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the cell population of interest and gate out debris.

    • Create a histogram or dot plot to visualize the Texas Red fluorescence intensity.

  • Controls:

    • Unstained Control: A sample of unstained cells is essential to determine the level of autofluorescence in the Texas Red channel.

    • Negative Control (Thiol-Blocked): To confirm the specificity of Texas Red-MTSEA for thiols, pre-treat a sample of cells with a non-fluorescent thiol-blocking agent, such as N-ethylmaleimide (NEM), before labeling with Texas Red-MTSEA. A significant reduction in fluorescence intensity compared to the stained sample will validate the thiol-specificity of the labeling.

    • Fluorescence Minus One (FMO) Control: In multicolor experiments, an FMO control is crucial for accurate gating of the Texas Red-positive population. This control contains all the fluorochromes in the panel except for Texas Red-MTSEA.

  • Data Analysis:

    • Gate on the live cell population based on FSC and SSC.

    • Use the unstained control to set the negative gate for the Texas Red channel.

    • Quantify the percentage of Texas Red-positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI is a relative measure of the average number of accessible thiols per cell.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Weak Signal 1. Inactive Texas Red-MTSEA reagent.- Ensure proper storage of the reagent (desiccated at -20°C, protected from light). - Prepare fresh stock and working solutions.
2. Presence of reducing agents in buffers.- Use fresh PBS that is certified to be free of reducing agents.
3. Low expression of surface thiols.- Confirm the presence of surface thiols using a different method if possible. - Increase the concentration of Texas Red-MTSEA (perform a titration).
4. Insufficient incubation time or temperature.- Increase the incubation time to 30 minutes. - Ensure the incubation is performed at room temperature.
High Background Fluorescence 1. Inadequate quenching or washing.- Ensure the quenching step is performed correctly. - Increase the number of wash steps after labeling.
2. High concentration of Texas Red-MTSEA.- Titrate the reagent to find the optimal concentration with the best signal-to-noise ratio.
3. Presence of a high percentage of dead cells.- Use a viability dye to exclude dead cells from the analysis. - Ensure the starting cell population is highly viable.
High Variability Between Replicates 1. Inconsistent cell numbers.- Accurately count cells before staining and ensure equal numbers are used for each sample.
2. Inconsistent incubation times or temperatures.- Standardize all incubation steps.
3. Cell clumping.- Ensure a single-cell suspension is achieved before labeling. - Gentle vortexing before acquisition may help.

Conclusion

The use of Texas Red-MTSEA in conjunction with flow cytometry provides a powerful and quantitative method for assessing the status of cell surface thiols. By following the detailed protocols and considering the critical parameters outlined in this application note, researchers can obtain reliable and reproducible data. This will enable a deeper understanding of the role of cell surface thiols in a wide range of biological systems and will be a valuable tool for drug discovery and development professionals investigating cellular responses to various stimuli.

References

  • Bio-Rad Laboratories, Inc. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]

  • Duran, E. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights. Retrieved from [Link]

  • Herzenberg, L. A., De Rosa, S. C., & Roederer, M. (2003). Lymphocyte surface thiol levels. Proceedings of the National Academy of Sciences, 100(7), 4001-4006. Retrieved from [Link]

  • Haugland, R. P. (1995). Flow cytometric determination of cellular thiols. Methods in cell biology, 42 Pt B, 35-43.
  • Haugland, R. P., & Johnson, I. D. (1993). Thiol-reactive probes. In Fluorescent and Luminescent Probes for Biological Activity (pp. 29-41). Academic Press.
  • Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of immunological methods, 50(2), 193–204. Retrieved from [Link]

  • Udenfriend, S., & Udenfriend, S. (1997). Flow cytometry techniques for studying cellular thiols. Methods in enzymology, 281, 160-169.

Sources

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Texas Red-sulfonamidoethyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Escalation: Texas Red-MTS Labeling Efficiency

Executive Summary: The Kinetic Competition

Low labeling efficiency with Texas Red-2-sulfonamidoethyl methanethiosulfonate (Texas Red-MTS) is rarely due to a "bad batch" of reagent.[1] Instead, it is almost always a failure to manage the kinetic competition between three reactions:

  • The Desired Reaction: Nucleophilic attack of the protein thiolate (

    
    ) on the MTS sulfenyl sulfur.
    
  • The Hydrolysis Trap: Water attacking the MTS group (rendering it non-reactive).

  • The Reversal Trap: Exogenous reducing agents (DTT/BME) cleaving the newly formed disulfide bond.

Unlike maleimides, which form stable thioether bonds, MTS reagents form mixed disulfides . This bond is chemically reversible. If your buffer contains even trace amounts of reducing agents, or if your pH is unoptimized, your labeling efficiency will drop to near zero.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the failure point.

TroubleshootingTree Start Start: Low Labeling Efficiency Q1 Is the protein reduced prior to labeling? Start->Q1 Q2 Was reducing agent (DTT/TCEP) removed completely? Q1->Q2 Yes Action1 Action: Reduce with TCEP/DTT to free blocked cysteines. Q1->Action1 No Q3 Is the Reaction pH between 7.0 and 8.0? Q2->Q3 Yes Action2 Action: Pass through TWO desalting columns (e.g., PD-10). Q2->Action2 No/Unsure Q4 Is the target Cysteine solvent-accessible? Q3->Q4 Yes Action3 Action: Adjust pH. < 7.0 = Cys protonated (Slow) > 8.0 = MTS Hydrolysis (Fast) Q3->Action3 No Action4 Action: Texas Red is bulky. Move Cys mutation to a loop region. Q4->Action4 No Success Proceed to DOL Calculation Q4->Success Yes

Figure 1: Decision tree for isolating the root cause of low labeling efficiency.

Critical Mechanistic Factors

A. The pH "Goldilocks" Zone (7.0 – 8.0)

The reaction requires the cysteine to be in its ionized thiolate form (


).[1]
  • pH < 7.0: The cysteine is protonated (

    
    ).[1] The nucleophilicity drops drastically, and the reaction rate slows below the detection limit.
    
  • pH > 8.0: The hydrolysis rate of the MTS group increases exponentially. The reagent degrades before it can label the protein.

  • Recommendation: Use HEPES or Phosphate buffer at pH 7.4 .[2] Avoid amine-containing buffers (Tris) at high pH, although they are generally acceptable at pH 7.4 for MTS reactions (unlike NHS-esters).[1]

B. The Reversibility Problem

MTS reagents create a disulfide bond (


).[1][3]
  • The Error: Many researchers treat this like a maleimide reaction and add DTT or

    
    -mercaptoethanol (BME) to "stop" the reaction or in the loading buffer for SDS-PAGE.
    
  • The Result: The reducing agent immediately cleaves the fluorophore off the protein.

  • Recommendation: Never expose the labeled protein to reducing agents unless you specifically intend to strip the label. Use non-reducing sample buffer for gels.

C. Steric Hindrance (The "Texas Red" Factor)

Standard SCAM (Substituted Cysteine Accessibility Method) often uses small reagents like MTSEA or MTSES.[4] Texas Red is a large, hydrophobic fluorophore containing a sulfonamide linker.

  • The Issue: A cysteine accessible to MTSEA (small) may be sterically inaccessible to Texas Red-MTS.[1]

  • Recommendation: If labeling fails despite optimized chemistry, the cysteine is likely in a crevice smaller than the hydrodynamic radius of the Texas Red moiety.

Optimized Labeling Protocol

This protocol is designed to maximize the


 reaction rate while minimizing reagent hydrolysis.

Reagents:

  • Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]

  • Labeling Reagent: Texas Red-2-sulfonamidoethyl methanethiosulfonate (Dissolve in anhydrous DMSO or Acetonitrile immediately before use).[1]

Step-by-Step:

  • Pre-Reduction (Critical): Incubate protein (10–50

    
    M) with 1–5 mM DTT or TCEP for 30 minutes on ice. This ensures all cysteines are reduced.
    
    • Why: Oxidized cysteines (disulfides) cannot react with MTS.[1]

  • Desalting (The most common failure point): Remove the reducing agent completely. Use a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Buffer A .[1]

    • Note: Dialysis is too slow; the cysteines may re-oxidize.

  • Labeling Reaction:

    • Prepare a 20 mM stock of Texas Red-MTS in anhydrous DMSO.

    • Add the reagent to the protein solution at a 10- to 20-fold molar excess .

    • Example: If Protein is 10

      
      M, Reagent should be 100–200 
      
      
      
      M.
    • Incubate: 15 minutes at Room Temperature or 1 hour at 4°C in the dark.

    • Insight: MTS reactions are fast (seconds to minutes). Long incubations only increase non-specific background and hydrolysis.

  • Quenching: Add L-Cysteine (free amino acid) to a final concentration of 5 mM. This scavenges unreacted MTS reagent.

  • Purification: Remove excess free dye using a second desalting column or size-exclusion chromatography (SEC).[1]

Data Analysis: Calculating Efficiency

To determine the Degree of Labeling (DOL), use the Beer-Lambert Law. You must measure absorbance at 280 nm (


, protein) and 595 nm (

, Texas Red).[1]

Constants:

  • 
    : 85,000 
    
    
    
    (Extinction coefficient of Texas Red at 595 nm).[1]
  • 
    : 0.18 (Correction factor for Texas Red absorbance at 280 nm).[1]
    
  • 
    : Extinction coefficient of your specific protein at 280 nm.
    

Formula:


[1]

[1]

[1]

Interpretation:

DOL Value Status Action
< 0.1 Failed Check pH and DTT removal.
0.1 – 0.8 Low Increase reagent excess (up to 50x) or check steric accessibility.
0.9 – 1.2 Ideal Proceed to experiment.

| > 1.5 | Over-labeled | Non-specific labeling likely. Decrease time or concentration. |

Troubleshooting FAQs

Q: My protein precipitates upon adding the Texas Red-MTS. A: Texas Red is hydrophobic. If you add too much DMSO stock directly, the local concentration spikes.

  • Fix: Dilute the reagent in Buffer A immediately before adding it to the protein, or add it slowly while vortexing. Ensure the final DMSO concentration is < 5%.[3]

Q: I see a signal on the gel, but it disappears after Western blotting. A: You likely used a reducing agent in your SDS-PAGE loading buffer or transfer buffer.

  • Fix: Use non-reducing sample buffer (no DTT/BME). The disulfide bond linking the dye to the protein is cleaved by these agents.

Q: Can I use TCEP during the labeling reaction? A: No. While TCEP is less reactive toward maleimides, it will react with MTS reagents and destroy them. You must remove all reducing agents before adding the MTS probe.

Q: The labeling works for MTSEA but not Texas Red-MTS. A: This confirms steric hindrance. The cysteine is located in a pocket or cleft.

  • Fix: You cannot force this reaction. You must mutate a different residue, preferably on a loop or solvent-exposed helix face, to serve as the reporter site.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][4] Methods in Enzymology, 293, 123-145.[1] Link

  • Thermo Fisher Scientific. Texas Red Sulfonyl Chloride and Derivatives - Technical Manual. Molecular Probes Handbook. Link

  • Toronto Research Chemicals. Texas Red-2-sulfonamidoethyl Methanethiosulfonate Product Sheet. Link[1]

  • Loo, T. W., & Clarke, D. M. (1995). Covalent modification of human P-glycoprotein mutants containing a single cysteine residue. Journal of Biological Chemistry, 270(37), 21449-21452.[1] (Demonstrates SCAM specificity). Link

Sources

Validation & Comparative

Navigating the Red Spectrum: A Guide to Thiol-Reactive Fluorescent Labeling Beyond Texas Red-MTSEA

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Texas Red-MTSEA has been a workhorse for labeling cysteine residues, enabling researchers to track proteins and other biomolecules. However, the landscape of fluorescent probes has evolved, offering a new generation of dyes with enhanced brightness, photostability, and versatility. This guide provides a comprehensive comparison of modern alternatives to Texas Red-MTSEA, empowering researchers to make informed decisions for their specific applications. We will delve into the chemistry of thiol-reactive labeling, compare the performance of leading red fluorescent dyes, and provide detailed experimental protocols for successful conjugation.

The Chemistry of Thiol-Reactive Labeling: MTS vs. Maleimide

The specific labeling of cysteine residues relies on the unique reactivity of their thiol (-SH) groups. Two of the most common reactive moieties used for this purpose are methanethiosulfonate (MTS) and maleimide.

Methanethiosulfonate (MTS) Chemistry: MTS reagents, like Texas Red-MTSEA, react with thiols through a thiol-disulfide exchange to form a disulfide bond. This reaction is highly specific for thiols and proceeds efficiently at neutral pH. A key feature of the MTS linkage is its reversibility; the disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Maleimide Chemistry: Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is also highly specific for thiols within a pH range of 6.5-7.5.[1][2] At pH values above 7.5, maleimides can exhibit some reactivity towards amines, such as the side chain of lysine.[2] While generally considered stable, the thioether bond formed can undergo a retro-Michael reaction, leading to potential reversibility, and the succinimide ring can be prone to hydrolysis.[1][3]

cluster_0 MTS Reaction cluster_1 Maleimide Reaction Protein-SH Protein-SH Protein-S-S-Dye Protein-S-S-Dye (Disulfide Bond) Protein-SH->Protein-S-S-Dye Thiol-Disulfide Exchange Dye-S-SO2-CH3 Dye-S-SO2-CH3 (MTS) Dye-S-SO2-CH3->Protein-S-S-Dye CH3-SO2H CH3-SO2H Protein-SH_2 Protein-SH Protein-S-Maleimide-Dye Protein-S-Maleimide-Dye (Thioether Bond) Protein-SH_2->Protein-S-Maleimide-Dye Michael Addition Dye-Maleimide Dye-Maleimide Dye-Maleimide->Protein-S-Maleimide-Dye

Figure 1: Comparison of MTS and Maleimide reaction mechanisms with protein thiols.

Head-to-Head Comparison: Red Fluorescent Dye Alternatives

The choice of fluorophore is critical for the success of any labeling experiment. Factors such as brightness (a product of extinction coefficient and quantum yield), photostability, and environmental sensitivity must be considered.[4] Below is a comparison of Texas Red and several popular alternatives.

FeatureTexas RedAlexa Fluor 594DyLight 594CF®594
Reactive Group MTSEA or Sulfonyl ChlorideMaleimide or NHS EsterMaleimide or NHS EsterMaleimide or NHS Ester
Excitation Max (nm) ~595[5]~590~593~593[6]
Emission Max (nm) ~615[5]~617~618~614[6]
Extinction Coefficient (M⁻¹cm⁻¹) ~85,000~90,000~80,000~115,000[6]
Quantum Yield Variable~0.66GoodHigh[6]
Brightness GoodExcellentVery GoodExcellent[6]
Photostability Good[5]Excellent[7]Very GoodExcellent[6]
Water Solubility ModerateHighHigh[8]High[6]

Key Insights:

  • Alexa Fluor 594 is a well-established alternative to Texas Red, offering superior brightness and photostability.[7] Its high water solubility also simplifies conjugation procedures.

  • DyLight 594 is another excellent choice, known for its intense fluorescence and high photostability. It is also highly water-soluble, which can help achieve a higher degree of labeling without causing protein precipitation.[8]

  • CF®594 is a newer generation dye that boasts exceptional brightness and photostability, often outperforming other dyes in its spectral class.[6] Its high extinction coefficient and quantum yield make it particularly well-suited for demanding applications like confocal microscopy.

Experimental Protocol: A Step-by-Step Guide to Protein Labeling with Maleimide Dyes

This protocol provides a general framework for labeling a protein with a thiol-reactive maleimide dye. Optimization is often necessary for each specific protein and dye combination.

A 1. Protein Preparation & Disulfide Reduction B 2. Dye Preparation C 3. Conjugation Reaction A->C B->C D 4. Quenching (Optional) C->D E 5. Purification D->E F 6. Characterization E->F

Figure 2: Workflow for protein labeling with thiol-reactive dyes.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Thiol-reactive dye (e.g., Alexa Fluor 594 maleimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed.[9]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF for dissolving the dye[9]

Procedure:

  • Protein Preparation and Disulfide Reduction (if necessary):

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10-100 fold molar excess of TCEP.[9] Incubate for 30-60 minutes at room temperature. It is not necessary to remove TCEP before adding the maleimide dye.[10]

  • Dye Preparation:

    • Allow the vial of the maleimide dye to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[9] Vortex briefly to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring or vortexing. The optimal dye-to-protein ratio should be determined empirically.

    • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any excess maleimide dye.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10]

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

      • Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

      • Calculate the corrected protein absorbance: A(protein) = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye's absorbance at 280 nm.

      • Calculate the molar concentration of the protein: [Protein] = A(protein) / ε(protein), where ε(protein) is the molar extinction coefficient of the protein at 280 nm.

      • Calculate the molar concentration of the dye: [Dye] = Aₘₐₓ / ε(dye), where ε(dye) is the molar extinction coefficient of the dye at its Aₘₐₓ.

      • Calculate the DOL: DOL = [Dye] / [Protein].

Concluding Remarks

The selection of a red fluorescent dye for thiol-reactive labeling has expanded significantly beyond the traditional choice of Texas Red-MTSEA. Modern alternatives such as Alexa Fluor 594, DyLight 594, and CF®594 offer substantial improvements in brightness, photostability, and water solubility, leading to enhanced performance in a wide range of applications. By understanding the underlying chemistry of thiol-reactive labeling and carefully considering the photophysical properties of the available dyes, researchers can select the optimal tool to illuminate their biological questions with greater clarity and precision.

References

  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Retrieved from [Link]

  • Gee, K. R., et al. (2001). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Proteomics, 1(10), 1263-1269.
  • Dianova. (n.d.). Selection of Fluorophores for Immunofluorescent Staining. Retrieved from [Link]

  • Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 9(9), e106271.
  • Berlier, J. E., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
  • Innova Biosciences. (n.d.). A-Z Guide to Fluorochromes. Retrieved from [Link]

  • Jones, M. W., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society, 136(4), 1383-1386.
  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. Retrieved from [Link]

  • LifeTein. (2024). Fluorescent Labelling with Texas Red. Retrieved from [Link]

  • Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling. Retrieved from [Link]

  • Flores-Perez, B., et al. (2022). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 27(16), 5064.
  • Grimm, J. B., et al. (2023). Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society, 145(42), 23415–23432.
  • Jagtap, K. K., et al. (2010). Kiton red S dye: Photophysical, photostability, photothermal and narrow-band laser performances using different solvents. Pramana, 75(5), 991-1002.
  • Bindels, D. S., et al. (2017). mScarlet: a bright monomeric red fluorescent protein for cellular imaging.
  • Nikon Imaging Center. (n.d.). Selecting Fluorescent Dyes. Retrieved from [Link]

  • Jagtap, K. K., et al. (2010). Photophysical, photostability, photothermal and narrow-band laser performances using different solvents. Pramana - Journal of Physics, 75(5), 991–1002.

Sources

Cross-Validation of FRET Results Obtained with Texas Red-MTSEA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of FRET results obtained with Texas Red-MTSEA Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to Rigorous Structural Mapping

Executive Summary

Texas Red-MTSEA (MTS-Texas Red) is a high-performance, thiol-reactive fluorophore widely used in cysteine-scanning mutagenesis to map conformational changes in ion channels and transporters.[1][2] While its spectral properties (high quantum yield, red-shifted emission) make it an ideal FRET acceptor, the structural data derived from it is subject to the classic limitations of FRET: orientation factor (


) uncertainty and linker flexibility.

This guide details the technical profile of Texas Red-MTSEA and provides a rigorous, three-pillar cross-validation framework.[1][2] We move beyond simple data collection to a self-validating system, comparing Texas Red-MTSEA FRET results against Lanthanide Resonance Energy Transfer (LRET) and Double Electron-Electron Resonance (DEER) spectroscopy.[1][2]

Technical Profile: Texas Red-MTSEA

Texas Red-MTSEA differs from standard maleimide dyes by its methanethiosulfonate (MTS) reactive group.[1][2] This chemistry allows for rapid, highly specific reaction with engineered cysteines in aqueous buffers, often faster than maleimides, making it critical for labeling delicate membrane proteins like the Shaker K+ channel.

Physicochemical Properties
ParameterValueSignificance
Excitation Max 596 nmExcitable by 561 nm or 594 nm lasers; minimizes autofluorescence.[1][2]
Emission Max 615 nmDeep red emission separates well from common donors (e.g., Fluorescein, GFP).
Extinction Coeff. ~85,000 M⁻¹cm⁻¹High absorptivity ensures efficient energy capture as a FRET acceptor.
Quantum Yield 0.93 (in PBS)Extremely bright; high signal-to-noise ratio for single-molecule or macroscopic currents.[1][2]
Reactive Group MethanethiosulfonateReacts with thiols (-SH) to form a disulfide bond.[1][2] Reversible with DTT/TCEP.
Linker Length ~10-12 ÅModerate length; provides rotational freedom but introduces distance uncertainty.[1][2]

The Cross-Validation Workflow

To ensure scientific integrity, FRET distances derived from Texas Red-MTSEA must be triangulated.[2] The following diagram illustrates the logical flow for validating a conformational change (e.g., channel gating).

ValidationWorkflow cluster_FRET Primary Method: FRET cluster_LRET Validation 1: LRET (Distance) cluster_DEER Validation 2: DEER (Ensemble) Start Target Protein (Cysteine Mutant) FRET_Exp Label: Fluorescein-MTS (Donor) + Texas Red-MTSEA (Acceptor) Start->FRET_Exp LRET_Exp Label: Terbium Chelate (Donor) + Texas Red-MTSEA (Acceptor) Start->LRET_Exp DEER_Exp Label: MTSL (Spin Label) (No Fluorophores) Start->DEER_Exp FRET_Data Output: Apparent Efficiency (E) Problem: κ² Uncertainty FRET_Exp->FRET_Data Conclusion Validated Structural Model FRET_Data->Conclusion Dynamic Trace LRET_Data Output: True Distance (r) Advantage: Isotropic (κ² = 2/3) LRET_Exp->LRET_Data LRET_Data->Conclusion Absolute Distance DEER_Data Output: Distance Distribution P(r) Advantage: Detects Heterogeneity DEER_Exp->DEER_Data DEER_Data->Conclusion Conformational Spread

Figure 1: The Triangulation Workflow. Texas Red-MTSEA FRET data provides dynamic resolution but requires LRET for distance accuracy and DEER for ensemble verification.[1][2]

Experimental Protocols

Protocol A: Primary FRET Labeling (Texas Red-MTSEA)

Objective: Label extracellular cysteines on the Shaker K+ channel (or similar) for Voltage-Clamp Fluorometry (VCF).[1][2]

  • Preparation: Express cysteine-mutant channels in Xenopus oocytes or HEK293 cells.

  • Reduction (Critical): Incubate cells in Depolarizing Solution (high K+) containing 0.1 mM DTT for 10 mins to ensure cysteines are reduced.

    • Expert Insight: Do not use TCEP if you plan to keep the cells alive for long periods, as it can be toxic or acidify the microenvironment.

  • Wash: Wash 3x with dye-free recording solution to remove DTT.[1][2] MTS reagents react instantly with free DTT.

  • Labeling:

    • Donor: Apply Fluorescein-5-maleimide (10 µM) for 20 mins. Wash 5x.

    • Acceptor: Apply Texas Red-MTSEA (10 µM) for 5-10 mins.

    • Note: MTS reagents hydrolyze rapidly in water. Dissolve Texas Red-MTSEA in DMSO immediately before addition.[1][2]

  • Acquisition: Excitation at 488 nm (Fluorescein). Measure emission at 520 nm (Donor) and >610 nm (Acceptor/FRET).

Protocol B: LRET Cross-Validation

Objective: Validate the absolute distance measured in Protocol A.

  • Donor Swap: Instead of Fluorescein, use a Terbium (Tb³⁺) chelate-MTS or maleimide.[1]

  • Acceptor: Maintain Texas Red-MTSEA .

  • Mechanism: Terbium has a millisecond-scale lifetime and unpolarized emission.[1] This forces the orientation factor

    
     to dynamically average to 2/3 , eliminating the primary source of error in standard FRET.
    
  • Data Check: If the LRET-derived distance differs significantly (>5 Å) from the Texas Red FRET distance, your FRET model likely suffers from static dipole orientation artifacts.

Protocol C: DEER/PELDOR Cross-Validation

Objective: Determine if the FRET signal represents a single state or a mixture.

  • Labeling: React sites with MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) instead of fluorophores.

  • Spectroscopy: Perform Pulsed EPR (DEER) at cryogenic temperatures (50-80 K).

  • Analysis: DEER provides a probability distribution

    
    .
    
    • FRET Artifact Check: A FRET efficiency of 50% could mean the protein is at

      
      , OR it could mean 50% of the proteins are at 
      
      
      
      and 50% are at
      
      
      . DEER resolves this ambiguity.

Comparative Performance Analysis

The following table summarizes why Texas Red-MTSEA is the preferred acceptor, but also highlights where it fails without cross-validation.

FeatureTexas Red-MTSEA (FRET)Lanthanide (LRET)DEER (EPR)
Temporal Resolution High (<1 ms) Low (>100 µs - ms)None (Frozen sample)
Distance Accuracy Moderate (depends on

)
High (Isotropic) High (Angstrom level)
Distance Range 20–80 Å20–100 Å15–80 Å
Sample State Live Cells / PhysiologicalLive or SolutionFrozen / Vitrified
Orientation Bias High RiskNegligible (

)
Negligible
Primary Use Real-time gating kinetics Distance validationStructural heterogeneity
Structural Diagram: The Labeling Linker

Understanding the linker is crucial for modeling. Texas Red-MTSEA forms a disulfide bond, creating a flexible tether.[1][2]

LinkerGeometry Cys Cysteine (Protein Backbone) Disulfide -S-S- Cys->Disulfide Linker Ethyl-Amide Linker (~10 Å) Disulfide->Linker Fluor Texas Red Fluorophore Linker->Fluor

Figure 2: Linker topology.[1][2] The disulfide bond formed by MTSEA reagents allows for reversibility but adds ~10-12 Å of "wobble" to the measurement, which must be accounted for in MD simulations.

References

  • Cha, A., & Bezanilla, F. (1997). Characterizing voltage-dependent conformational changes in the Shaker K+ channel with fluorescence. Neuron. Link

  • Posson, D. J., & Selvin, P. R. (2008). Lanthanides as resonance energy transfer probes of ion channel structure and function. Methods in Cell Biology. Link

  • Jeschke, G. (2012). DEER distance measurements on proteins. Annual Review of Physical Chemistry. Link[1]

  • Taraska, J. W., & Zagotta, W. N. (2010). Fluorescence applications in molecular neurobiology. Neuron. Link

  • Thermo Fisher Scientific. (n.d.). Texas Red™ C2-Dichlorotriazine and Methanethiosulfonate.[1][2] User Guide. Link

Sources

Thiol-Reactive Probes: A Comparative Guide to Labeling Efficiency and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers designing bioconjugates—whether for antibody-drug conjugates (ADCs), FRET sensors, or proteomic tagging—the choice of thiol-reactive chemistry is often the single greatest determinant of project success.[1]

While Maleimides remain the industry standard for their rapid kinetics and high specificity at neutral pH, they suffer from in vivo instability due to the retro-Michael pathway. Iodoacetamides , though slower and requiring higher pH, offer irreversible stability suitable for harsh downstream processing. Pyridyl Disulfides provide a unique reversibility essential for cleavable drug delivery systems.[1]

This guide moves beyond basic textbook definitions to analyze the efficiency, specificity, and stability of these probes, supported by actionable protocols and mechanistic diagrams.

Mechanistic Comparative Analysis

To optimize labeling efficiency, one must understand the underlying organic chemistry. The reaction kinetics and pH dependence are direct consequences of the electrophilic nature of the probe and the nucleophilicity of the target thiol.

The Three Dominant Chemistries
  • Maleimides (Michael Addition):

    • Mechanism: The thiolate anion attacks the electron-deficient double bond of the maleimide ring.

    • Key Characteristic: Extremely fast kinetics (

      
      ).
      
    • Risk: The resulting thiosuccinimide ring is not inert. It can undergo hydrolysis (ring-opening, which stabilizes the bond) or retro-Michael addition (releasing the maleimide, which can then transfer to albumin in plasma).

  • Iodoacetamides (Nucleophilic Substitution -

    
    ): 
    
    • Mechanism: The thiolate displaces the iodide leaving group.[2][3]

    • Key Characteristic: Irreversible formation of a stable thioether bond.[2]

    • Risk: Requires higher pH (7.5–8.5) to generate sufficient thiolate, increasing the risk of off-target lysyl amine labeling.

  • Pyridyl Disulfides (Disulfide Exchange):

    • Mechanism: The target thiol attacks the disulfide bond, releasing pyridine-2-thione.[1]

    • Key Characteristic: Reversible.[1][4][5] The bond can be cleaved by reducing agents (DTT/TCEP).[4][5]

    • Utility: Ideal for "catch-and-release" purification or intracellular drug release.

Visualizing the Reaction Pathways

ThiolReactionPathways ProteinSH Protein-SH (Nucleophile) Maleimide Maleimide Probe ProteinSH->Maleimide Fast (pH 6.5-7.5) IAM Iodoacetamide ProteinSH->IAM Slow (pH 7.5-8.5) PDS Pyridyl Disulfide ProteinSH->PDS Moderate Rate Thiosuccinimide Thiosuccinimide Conjugate Maleimide->Thiosuccinimide Michael Addition Thiosuccinimide->ProteinSH Retro-Michael Hydrolyzed Hydrolyzed Ring (Stable) Thiosuccinimide->Hydrolyzed Ring Opening (Stabilization) Exchange Off-Target Transfer Thiosuccinimide->Exchange + Albumin Albumin Albumin-SH (Plasma) Albumin->Exchange Thioether Stable Thioether (Irreversible) IAM->Thioether SN2 Reaction Disulfide Disulfide Conjugate (Reversible) PDS->Disulfide Exchange Byproduct Pyridine-2-thione (Abs 343nm) PDS->Byproduct Release

Figure 1: Reaction pathways for major thiol-reactive probes. Note the bifurcation in the maleimide pathway leading to either stabilization (hydrolysis) or instability (retro-Michael).[6]

Quantitative Performance Comparison

The following data summarizes typical performance metrics observed in protein conjugation workflows.

FeatureMaleimideIodoacetamide (IAM)Pyridyl Disulfide
Reaction Kinetics Fast (10–30 mins)Slow (2–4 hours)Moderate (1–2 hours)
Optimal pH 6.5 – 7.57.5 – 8.56.0 – 8.0
Specificity (Cys vs Lys) High (at pH < 7.5)Moderate (Loss of specificity > pH 8.0)High
Bond Stability Variable (Ring opening required for stability)Excellent (Stable Thioether)Reversible (Cleaved by reduction)
Byproducts None immediateHI (Hydroiodic acid)Pyridine-2-thione
Common Application ADCs, Fluorophore labelingPeptidomics, Mass Spec (Alkylation)Prodrugs, Reversible Crosslinking
The "Specificity vs. pH" Trade-off
  • Maleimides: At pH 7.0, the reaction rate with thiols is ~1,000× faster than with amines. However, above pH 8.0, hydrolysis of the maleimide ring competes with labeling, and reactivity toward primary amines (Lysine) increases significantly.

  • Iodoacetamides: Because the

    
     reaction requires a deprotonated thiolate, higher pH is necessary.[2] This proximity to the pKa of Lysine (
    
    
    
    -amino group, pKa ~10.5) means that local microenvironments can facilitate off-target amine labeling if the pH drifts too high.

Experimental Protocol: High-Efficiency Maleimide Labeling

This protocol is designed to maximize labeling efficiency while mitigating the risk of TCEP/DTT interference.

Core Principle: Reducing agents (DTT,


-ME) compete for the probe. While TCEP is often cited as compatible, it does react with maleimides over time. For highest reliability, remove reducing agents before labeling. 
Workflow Diagram

LabelingWorkflow Step1 1. Reduction (Expose buried thiols) Step2 2. Desalting/Buffer Exchange (Remove DTT/TCEP) Step1->Step2 Critical Step Step3 3. Labeling Reaction (Add Maleimide Probe) Step2->Step3 pH 7.0-7.2 Step4 4. Quenching (Add excess BME or Cysteine) Step3->Step4 30-60 min @ RT Step5 5. QC Analysis (UV-Vis / Ellman's / MS) Step4->Step5

Figure 2: Optimized workflow for thiol-maleimide conjugation ensuring removal of competing reducing agents.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve protein (1–10 mg/mL) in Degassed Buffer A (PBS or 100 mM Sodium Phosphate, pH 7.0–7.2, 5 mM EDTA).

    • Note: EDTA chelates divalent cations that catalyze disulfide oxidation.

  • Reduction (Optional but Recommended):

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1–5 mM.

    • Incubate for 20 minutes at Room Temperature (RT).

    • Why TCEP? It is odorless and more stable than DTT.

  • Desalting (CRITICAL):

    • Pass the reduced protein through a pre-equilibrated desalting column (e.g., Zeba Spin Column, 7K MWCO) into fresh Buffer A.

    • Failure Point: Skipping this step leads to the probe reacting with the TCEP/DTT rather than the protein.

  • Conjugation:

    • Prepare a 10 mM stock of Maleimide probe in anhydrous DMSO or DMF.

    • Add probe to protein at a 10–20 molar excess .[4]

    • Mix gently; incubate for 30–60 minutes at RT or 2 hours at 4°C.

    • Protect from light if using fluorophores.

  • Quenching:

    • Add excess thiol (e.g.,

      
      -Mercaptoethanol or L-Cysteine) to a final concentration of 10 mM. Incubate for 15 minutes.
      
    • Purpose: Neutralizes unreacted maleimide to prevent non-specific binding during storage.

  • Purification & Analysis:

    • Remove excess free dye/quencher via dialysis or size-exclusion chromatography.[7]

    • Calculate Efficiency: Use UV-Vis absorbance (Beer-Lambert Law) measuring

      
       (protein) and 
      
      
      
      (probe), correcting for the correction factor (CF) of the dye.

Senior Scientist Insights: Troubleshooting & Stability

The "Retro-Michael" Trap

In plasma, the thioether bond formed by maleimides is not permanent. The maleimide can detach and react with Human Serum Albumin (HSA), which has a highly reactive free cysteine (Cys34).

  • Solution: For therapeutic development, consider hydrolysis-competent maleimides (e.g., self-hydrolyzing linkers). These reagents rapidly undergo ring-opening after conjugation, locking the bond and preventing the retro-Michael reaction [1].

TCEP Compatibility Myth

Many protocols state TCEP is compatible with maleimide labeling.

  • Reality: TCEP contains a phosphine group that can react with maleimides to form a phosphonium adduct. While slower than the thiol reaction, it consumes reagent and lowers efficiency.

  • Verdict: Always desalt if possible. If "one-pot" labeling is required, keep TCEP concentration stoichiometric (1:1 with disulfides) and increase maleimide excess.

pH Drift
  • Issue: Using unbuffered water or weak buffers can lead to pH drift.

  • Impact: If pH drops < 6.0, reaction slows drastically. If pH > 8.0, specificity is lost (Lysine labeling occurs) and maleimide hydrolysis accelerates (deactivating the probe before it labels the protein).

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

  • Nielsen, M. M., et al. (2008). "Thiol-reactive probes for protein labeling." Journal of Proteomics, 71(1), 12-22.
  • Thermo Fisher Scientific. (n.d.). "Chemistry of Crosslinking." Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews, 44(15), 5495-5551. Link

Sources

Benchmarking Red: A Quantitative Performance Analysis of High-Performance Red Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Red" spectral window (Excitation: ~561–594 nm; Emission: ~610–630 nm) represents a critical sweet spot in fluorescence imaging and flow cytometry. Unlike the green channel (FITC/GFP), it suffers less from cellular autofluorescence, yet it avoids the lower quantum efficiency often found in near-infrared dyes.

This guide provides a rigorous, data-driven comparison of the industry-standard Alexa Fluor® 594 against high-performance alternatives: Atto 594 , CF®594 , and Abberior® STAR 580 . While Alexa Fluor 594 remains the general-purpose benchmark, newer rhodamine-derivative chemistries (Atto/CF) offer superior theoretical brightness and photostability, albeit with specific physicochemical trade-offs regarding solubility and non-specific binding.

Technical Principles: The Physics of Brightness

To objectively compare dyes, we must move beyond qualitative descriptions ("very bright") to quantitative physics. The theoretical brightness of a fluorophore is the product of its ability to absorb photons and its efficiency in converting them to emitted light.

The Brightness Equation:



  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (Extinction Coefficient):  Measured in 
    
    
    
    .[1][2] Represents the probability of absorbing a photon at a specific wavelength. Higher is better.
  • 
     (Quantum Yield):  Dimensionless (0 to 1.0). The ratio of photons emitted to photons absorbed. Higher is better.
    

However, in biological systems, Effective Brightness is also governed by the Degree of Labeling (DOL) and Quenching . Over-labeling an antibody causes fluorophores to be too close, triggering non-radiative energy transfer (self-quenching), which drastically reduces signal despite high theoretical brightness.

Diagram 1: The Fluorescence Efficiency Pathway

FluorescencePhysics cluster_decay Decay Paths Photon Excitation Photon (561/594 nm) Absorb Absorption (Extinction Coeff. ε) Photon->Absorb ExcitedState Excited State (S1) Absorb->ExcitedState Energy Transfer Emission Fluorescence (Quantum Yield Φ) ExcitedState->Emission Signal (Desired) Heat Non-Radiative Decay (Heat/Vibration) ExcitedState->Heat Loss Quench Self-Quenching (High DOL Artifact) ExcitedState->Quench Loss (Crowding)

Caption: The path from photon absorption to signal generation.[1][2][3][4][5][6][7][8] High DOL can divert energy to quenching rather than emission.

Comparative Analysis: The Data

The following table aggregates physicochemical data from manufacturer specifications and independent spectral analyses. All dyes listed are compatible with the standard 561 nm (Yellow-Green) laser line common in confocal microscopes and flow cytometers.

Table 1: Quantitative Metrics of Red Fluorophores
FluorophoreManufacturer

(

)
Quantum Yield (

)
Relative Brightness Score*Primary AdvantagePotential Drawback
Alexa Fluor® 594 Thermo Fisher~90,0000.661.00 (Baseline) Hydrophilic, industry standard, highly validated.Lower theoretical brightness than newer alternatives.
Atto 594 Atto-Tec120,0000.851.71 Exceptional thermal & photostability; very high absorption.More hydrophobic; higher risk of non-specific binding (sticky).
CF®594 Biotium115,000~0.801.55 Balanced solubility and brightness; claims reduced quenching.Proprietary structure; fewer open-source citations than AF.
Abberior® STAR 580 Abberior85,0000.901.28 Highest Quantum Yield; optimized for STED/Super-Res.Lower extinction coefficient; specialized use case.
Texas Red-X Various85,0000.30 - 0.500.50 Legacy dye; inexpensive.Poor photostability; prone to bleaching; dim.

*Relative Brightness Score =


. This is a theoretical maximum in solution, not necessarily on-cell.
Critical Analysis
  • Brightness: Atto 594 is the theoretical winner. Its high extinction coefficient means it captures more photons per molecule than AF594, and its high quantum yield ensures efficient conversion. CF®594 is a close second and often performs better in antibody conjugates due to superior water solubility, which prevents precipitation at high DOL.

  • Photostability: Abberior STAR 580 and Atto 594 excel here. For STED or long-term live-cell imaging, AF594 may bleach faster than these rigidized rhodamine variants.

  • The "Stickiness" Factor: A common failure mode with Atto dyes is background noise. Their hydrophobic nature (required for high QY) can cause antibodies to stick to membranes non-specifically. Alexa Fluor 594 remains the safest choice for beginners due to its extreme hydrophilicity (sulfonation), ensuring clean negative controls.

Experimental Protocol: Determining Relative Brightness

Do not rely solely on the table above. Performance varies by instrument (filter sets/laser power) and antibody affinity. The following protocol calculates the Stain Index (SI) , the gold standard for comparing effective brightness in your specific system.

Objective: Compare the signal-to-noise ratio of two fluorophores conjugated to the same antibody clone (e.g., CD4 on lymphocytes).

Diagram 2: Stain Index Workflow

StainIndexWorkflow Start Start: Two Aliquots of Cells Stain Stain: Clone-Dye A vs. Clone-Dye B (Titrate to Saturation) Start->Stain Acquire Flow Cytometry Acquisition (Same Voltages/Gains) Stain->Acquire Calc Calculate Stain Index (SI) SI = (MFI_pos - MFI_neg) / (2 * SD_neg) Acquire->Calc Decision Compare SI Values Calc->Decision

Caption: Workflow to normalize brightness against background noise (Stain Index).

Step-by-Step Methodology
  • Reagent Preparation:

    • Select a high-density antigen (e.g., CD4 on T-cells) to ensure signal is not limited by biology.

    • Use the exact same antibody clone for all dyes to eliminate affinity variables.

    • Crucial Quality Control: Measure the Degree of Labeling (DOL) using a spectrophotometer (A280 nm vs. A_dye). Ensure DOL is comparable (typically 3–6 dyes/protein) before staining.

  • Staining:

    • Titrate antibodies to determine the saturation concentration (

      
      ). Use 
      
      
      
      for the comparison.
    • Include an unstained control.

  • Acquisition (Flow Cytometry):

    • Excitation: 561 nm Laser.

    • Filter: 610/20 nm (or similar).[4]

    • Rule: Set voltages such that the negative population is clearly visible but not crushed against the axis. Do not change voltages between samples.

  • Analysis (The Math): Calculate the Stain Index (SI) for each dye:

    
    
    
    • 
      : Median Fluorescence Intensity of the positive population.
      
    • 
      : Median Fluorescence Intensity of the negative population.
      
    • 
      : Standard Deviation of the negative population (measure of spread/noise).
      

    Interpretation: If Atto 594 has a higher MFI but also higher background (

    
    ) due to stickiness, its Stain Index might be lower than AF594. The Stain Index is the only metric that matters for data quality. 
    
Strategic Recommendations
  • Choose Alexa Fluor® 594 if: You need a "it just works" solution, are staining intracellular targets (where background is high), or are using standard epifluorescence microscopes. It is the most forgiving dye.

  • Choose Atto 594 or Abberior STAR 580 if: You are performing STED super-resolution microscopy or single-molecule tracking where photostability is the limiting factor.

  • Choose CF®594 if: You need higher sensitivity than AF594 for dim targets but want to avoid the hydrophobicity issues often associated with Atto dyes.

References
  • ATTO-TEC GmbH. (n.d.). ATTO 594: Properties and Spectral Data.[1][2][3][4][7] Retrieved from [Link]

  • Abberior. (n.d.). Abberior STAR 580: The Orange STED Dye.[9][10] Retrieved from [Link]

  • FluoroFinder. (2023). Stain Index for Flow Cytometry - Explained. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Texas Red-Sulfonamidoethyl Methanethiosulfonate (TR-MTS)

[1]

Executive Safety Directive

Texas Red-sulfonamidoethyl methanethiosulfonate (TR-MTS) is a specialized thiol-reactive fluorescent probe.[1] Its disposal requires a dual-threat management strategy: managing the chemical reactivity of the methanethiosulfonate (MTS) group and the environmental toxicity of the Texas Red fluorophore and its carrier solvents.

Immediate Operational Rule: NEVER dispose of TR-MTS solutions (stock or aqueous) down the sink. The high stability of the Texas Red chromophore and the reactivity of the MTS group classify this as Hazardous Chemical Waste .

Core Hazard Profile
ComponentHazard ClassMechanism of Action
MTS Group Reactant / IrritantIrreversibly alkylates free thiols (cysteines) in proteins; releases methanesulfinic acid upon reaction.[1]
Texas Red Environmental ToxinLarge conjugated system; resistant to biodegradation; potential mutagen (intercalating agent precaution).[1]
Solvent (DMSO/DMF) Permeator / FlammableCarrier solvent often penetrates skin, carrying the toxic dye into the bloodstream.[1]

The Scientific Logic of Disposal (Causality)

To ensure safety, we must understand why we segregate these chemicals.

The Reactivity Trap

MTS reagents are designed to react rapidly with sulfhydryl groups (-SH) to form mixed disulfides.

  • Risk: If active MTS reagents are mixed with general organic waste containing thiols (e.g., mercaptoethanol, DTT), they will react exothermically in the waste drum.

  • Control: We segregate or "quench" the reactivity before long-term storage in waste containers to prevent uncontrolled reactions.

The Fluorophore Persistence

Texas Red is a sulforhodamine derivative. Unlike simple salts, it does not degrade easily in municipal water treatment.

  • Risk: Visible pollution and bioaccumulation. Even trace amounts turn large volumes of water bright red/purple, triggering regulatory fines.

  • Control: Zero-discharge policy. All liquid residues must be incinerated via hazardous waste streams.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of TR-MTS based on its physical state and concentration.

TR_MTS_DisposalStartTR-MTS Waste GeneratedStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid WasteStateCheck->LiquidSolidSolid WasteStateCheck->SolidSolventCheckPrimary Solvent?Liquid->SolventCheckOrganicOrganic (DMSO/DMF)SolventCheck->Organic>10% OrganicAqueousAqueous (Buffer/Media)SolventCheck->Aqueous<10% OrganicSeg_OrganicNon-HalogenatedOrganic Waste StreamOrganic->Seg_OrganicDo NOT mix with OxidizersSeg_AqueousAqueous ChemicalWaste StreamAqueous->Seg_AqueousCheck pH (5-9)TypeCheckWaste Type?Solid->TypeCheckSharpsSharps (Needles/Glass)TypeCheck->SharpsSoftSoft (Gloves/Tips/Columns)TypeCheck->SoftBin_SharpsHard-WalledSharps ContainerSharps->Bin_SharpsBin_SoftDouble-BaggedDry Chemical WasteSoft->Bin_Soft

Figure 1: Decision matrix for segregating Texas Red-MTS waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)

Scope: Unused stock solutions (usually in DMSO/DMF) or high-concentration reaction byproducts.

  • Identification: Determine the primary solvent.

    • If DMSO/DMF: Classify as Flammable/Organic Solvent Waste .

    • If Buffer/Water:[2] Classify as Aqueous Chemical Waste .

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Why? Amber glass prevents photobleaching (though less critical for waste, it is good practice). HDPE is resistant to DMSO.

  • Segregation:

    • Do NOT mix TR-MTS organic waste with Oxidizing Acids (e.g., Nitric Acid). This can cause violent reactions with the organic solvent.

    • Do NOT mix with halogenated solvents (Chloroform/DCM) unless your facility combines all organics (check local EHS rules).

  • Labeling:

    • Must read: "Hazardous Waste - Non-Halogenated Organic."

    • Constituents: "Dimethyl Sulfoxide (99%), Texas Red-MTS (<1%)."

Protocol B: Solid Waste (Consumables)

Scope: Pipette tips, spin columns, gloves, and paper towels contaminated with TR-MTS.

  • The Double-Bag Rule:

    • Place all contaminated soft waste into a clear polyethylene bag.

    • Seal the bag with tape.

    • Place this bag inside the primary laboratory dry waste bin (usually yellow or red, depending on facility coding).

    • Causality: Texas Red dust is fine and easily airborne. Double bagging prevents the "puff" of dye dust when the main bin is compressed or moved, protecting cleaning staff from inhalation.

  • Sharps:

    • Contaminated needles or broken glass must go into a rigid Sharps container.[3]

    • Never recap needles contaminated with MTS reagents.

Protocol C: Spill Cleanup & Deactivation (The Self-Validating Step)

Scope: Cleaning up spills on benchtops or deactivating trace residues in glassware.

Mechanism: We use the specificity of the MTS group against itself. By introducing a "sacrificial" thiol (Glutathione or Cysteine), we force the MTS group to react and exhaust itself, rendering it chemically inert (though still fluorescent).

Step-by-Step Deactivation:

  • Prepare Quench Solution: 100 mM Glutathione (GSH) or Cysteine in PBS (pH 7.4).

  • Apply: Spray the spill area or rinse the glassware with the Quench Solution.

  • Wait: Allow 5–10 minutes contact time.

    • Validation: The reaction is rapid. The MTS group will alkylate the glutathione.

  • Clean: Wipe with absorbent pads.

  • Dispose: The pads now contain "quenched" dye. Dispose of them as Solid Chemical Waste (Protocol B). They are no longer reactive, but still toxic/environmental hazards.

Regulatory Reference Table (RCRA & GHS)

Use these codes when filling out your facility's waste tags.

ParameterClassificationCode/StandardNotes
EPA Waste Code Ignitable / ToxicD001 (if in DMSO)DMSO flashpoint is 87°C (high, but often treated as ignitable in mixes).[1]
EPA Waste Code Toxic (Generic)D000 (Unlisted)While not P or U listed, treat as toxic due to sulfonyl/rhodamine structure.[1]
GHS Labeling IrritantH315, H319, H335 Causes skin/eye irritation; respiratory irritation.[1]
Storage Class OrganicClass 10 (Combustible)Store away from oxidizers and strong acids.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link]

  • Texas Tech University Health Sciences Center. MTS Reagents: Safety and Handling. [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide. [Link]

A Senior Application Scientist's Guide to Handling Texas Red-sulfonamidoethyl methanethiosulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers and scientists, our pursuit of discovery is fundamentally reliant on a bedrock of safety. The compounds we handle, such as Texas Red-sulfonamidoethyl methanethiosulfonate (also known as Texas Red-MTSEA), are powerful tools for unraveling complex biological questions. This power, however, necessitates a profound respect for their potential hazards. This guide is crafted not as a rigid set of rules, but as a framework for developing a deep, intuitive understanding of safe handling practices. Our goal is to empower you with the knowledge to not only protect yourself but to foster a laboratory environment where safety is an integral part of scientific excellence.

Understanding the Hazard Profile of Texas Red-MTSEA

Texas Red-sulfonamidoethyl methanethiosulfonate (CAS 386229-76-1) is a fluorescent dye used for labeling biomolecules.[1][2] To appreciate the necessary precautions, we must analyze the hazards associated with its constituent chemical groups: the Texas Red core, the sulfonamide linker, and the reactive methanethiosulfonate (MTS) group.

  • Texas Red Dye: The core fluorophore, Texas Red, is classified as toxic if swallowed, harmful if inhaled, and is suspected of causing cancer.[3]

  • Methanethiosulfonates (MTS): This functional group is designed to be reactive, specifically towards sulfhydryl groups in proteins.[4] Related MTS compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[5]

  • Organosulfonates: Compounds like Ethyl methanesulfonate are considered hazardous, with warnings for being harmful if swallowed, potentially causing genetic defects and cancer, and being suspected of damaging fertility.[6][7]

Given this composite profile, Texas Red-MTSEA must be treated as a hazardous substance with potential carcinogenic, mutagenic, and acute toxic properties.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even selected, your primary barrier against exposure is a properly functioning set of engineering controls.

Chemical Fume Hood: All handling of Texas Red-MTSEA, from weighing the solid powder to making solutions and performing reactions, must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

Personal Protective Equipment (PPE): A Systematic Approach

PPE is your last line of defense, essential for protecting you from contamination that may escape engineering controls. The selection and use of PPE should be deliberate and understood.

Eye and Face Protection

Chemical splashes are a significant risk. Standard safety glasses are insufficient.

  • Requirement: Chemical splash goggles in combination with a full-face shield.[8][9][10]

  • Causality: Goggles provide a seal around the eyes to protect against splashes from all angles. The face shield offers a secondary layer of protection for the entire face from splashes and projectiles.[10]

Skin and Body Protection

Preventing skin contact is critical, as related compounds demonstrate dermal toxicity.[5]

  • Lab Coat: A clean, buttoned lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Gloves: Gloves are arguably the most critical PPE component for direct handling.

    • Double Gloving: Always wear two pairs of gloves. This provides a buffer; if the outer glove is contaminated or torn, you can remove it without exposing your skin.

    • Material Selection: Nitrile gloves are a common and effective choice for many laboratory chemicals.[9] Always check the manufacturer's compatibility chart for the specific solvents you are using with the dye.

    • Inspection and Changing: Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if you suspect contamination and always wash your hands thoroughly after removing them.[11]

Respiratory Protection

While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific situations.

  • When to Use: If there is a failure of engineering controls (e.g., fume hood malfunction) or during the cleanup of a large spill, a respirator is critical.[8]

  • Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used. All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing.

Protection TypeSpecificationRationale / Causality
Engineering Control Certified Chemical Fume HoodPrimary containment of aerosols and vapors to prevent inhalation.[6][7]
Eye/Face Chemical Splash Goggles & Face ShieldProtects against direct splashes to the eyes and face.[8][9][10]
Hand Double-layered Nitrile GlovesPrevents skin absorption; outer layer can be removed if contaminated.[9]
Body Full-length Lab Coat & ApronShields skin and personal clothing from incidental contact and splashes.[8]
Respiratory NIOSH-approved RespiratorRequired during spill cleanup or engineering control failure to prevent inhalation of toxic vapors.[8][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow outlines the critical steps from preparation to cleanup, ensuring safety at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep_1 Verify Fume Hood Certification prep_2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_1->prep_2 prep_3 Gather All Materials (Chemical, Solvents, Waste Containers) prep_2->prep_3 handle_1 Weigh Solid Chemical Carefully prep_3->handle_1 Begin Work handle_2 Prepare Stock Solution handle_1->handle_2 handle_3 Perform Labeling Reaction handle_2->handle_3 clean_1 Decontaminate Glassware & Surfaces in Hood handle_3->clean_1 Complete Work clean_2 Segregate & Seal All Waste clean_1->clean_2 clean_3 Remove Outer Gloves (Dispose as Hazardous) clean_2->clean_3 clean_4 Remove Remaining PPE clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Safe handling workflow for Texas Red-MTSEA.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with Texas Red-MTSEA must be considered hazardous waste and disposed of according to institutional and local regulations.[6] In Texas, chemical waste disposal is regulated by the Texas Commission on Environmental Quality (TCEQ).[12]

  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Never pour this chemical down the drain.[13]

  • Empty Containers: The original vial containing the chemical is considered hazardous waste and must be disposed of through your institution's Environmental Health & Safety (EHS) office.[14] Do not discard it in the regular trash.

  • Decontamination: Surfaces and non-disposable equipment should be decontaminated. A common procedure involves wiping with a solvent (like ethanol or isopropanol) followed by a detergent solution and water rinses.[15] All wipes and cleaning materials used must be disposed of as solid hazardous waste.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large or outside the fume hood, evacuate the immediate area.

  • Contain: If safe to do so, cover the spill with an inert absorbent material like sand or vermiculite.[9][16]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material into a sealed hazardous waste container.[6]

  • Decontaminate: Clean the spill area as described above.

  • Report: Report the incident to your supervisor and EHS office.

In Case of Personnel Exposure:

  • Skin: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

By adhering to these comprehensive safety measures, you can confidently and safely utilize Texas Red-sulfonamidoethyl methanethiosulfonate in your research, ensuring that your groundbreaking work is built on a foundation of safety and responsibility.

References

  • Safety Data Sheet: methanesulfonic acid - Chemos GmbH&Co.KG. Available from: [Link]

  • CAS 386229-76-1: TEXAS RED-2-SULFONAMIDOETHYL METHANETHIOS… . Available from: [Link]

  • Personal Protective Equipment for Chemical Handling | Safelyio. (2026-01-12). Available from: [Link]

  • Texas Red | C31H29ClN2O6S2 | CID 452705 - PubChem - NIH. Available from: [Link]

  • How to Properly Dispose of Hazardous Waste | TDS Blog - Texas Disposal Systems. (2020-05-18). Available from: [Link]

  • Household Hazardous Waste: A Guide for Texans - Texas Commission on Environmental Quality. (2025-12-01). Available from: [Link]

  • What to Do after a Spill - Texas Commission on Environmental Quality. (2025-05-08). Available from: [Link]

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings . Available from: [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). Available from: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - NMSU Safety. (2015-07-02). Available from: [Link]

  • Cleaning Up a Spill (Bloodborne Pathogens) - YouTube. (2012-01-03). Available from: [Link]

  • Regulated Waste Disposal Manual - Texas Tech University Health Sciences Center El Paso. (2017-02-28). Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Available from: [Link]

  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration. Available from: [Link]

  • Hazardous Waste | Environmental Protection | Environmental Health & Safety - Texas Tech University. Available from: [Link]

  • Decontamination Procedures for Vomit, Diarrhea, and Other Bodily Fluids - Houston Health Department. (2021-05-03). Available from: [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. (2025-04-09). Available from: [Link]

  • S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem. Available from: [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023-03-06). Available from: [Link]

  • Sodium methanethiosulfonate, 95% | CH3NaO2S2 | CID 4188587 - PubChem - NIH. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.